Technical Documentation Center

[(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride
  • CAS: 1332529-51-7

Core Science & Biosynthesis

Foundational

[(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride chemical properties and structure

An In-Depth Technical Guide to [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride Introduction Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numero...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents and biologically active molecules.[1] Their versatile chemical nature allows for a wide range of structural modifications, leading to compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on a specific pyrimidine derivative, [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride, a compound of interest as a potential building block or intermediate in the synthesis of novel bioactive molecules.

This document provides a comprehensive overview of the known chemical properties and structure of [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride. It also explores a logical synthetic approach based on established pyrimidine chemistry, discusses its potential applications in research and development, and outlines essential safety and handling protocols. As a specialized research chemical, publicly available data is limited; therefore, this guide synthesizes direct information with expert analysis derived from the well-understood chemistry of related pyrimidine structures.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its unique identifiers and its molecular structure. [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride is a disubstituted pyrimidine, featuring an ethyl group at the 2-position and an aminomethyl group at the 4-position. The compound is supplied as a dihydrochloride salt, which typically enhances its stability and solubility in aqueous media.

Compound Identifiers

The following table summarizes the key identification parameters for [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride, compiled from chemical supplier databases.

IdentifierValueSource(s)
IUPAC Name [(2-ethylpyrimidin-4-yl)methyl]amine;dihydrochlorideInferred
CAS Number 1332529-51-7[2]
Molecular Formula C₇H₁₃Cl₂N₃[3]
Molecular Weight 210.10 g/mol [2][3]
MDL Number MFCD18071387[2][3]

Note: Some suppliers may list alternative CAS numbers for this compound. The CAS number 1332529-51-7 appears to be the most consistently cited.

Chemical Structure

The molecular structure consists of a central pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The substituents are an ethyl group (-CH₂CH₃) at position 2 and a methylamine group (-CH₂NH₂) at position 4. The dihydrochloride salt form indicates that two equivalents of hydrogen chloride have reacted with the basic nitrogen atoms of the molecule, likely the two pyrimidine ring nitrogens and/or the primary amine.

Caption: 2D Structure of [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride are not widely published. The properties listed below are based on its chemical structure and data for analogous compounds. This information is crucial for designing experiments, including selecting appropriate solvents and anticipating the compound's behavior in various chemical environments.

PropertyValueNotes
Appearance White to off-white solidExpected for a hydrochloride salt of an organic amine.
Solubility Soluble in water, methanol, DMSO. Sparingly soluble in ethanol.The dihydrochloride salt form significantly increases polarity and aqueous solubility.
Melting Point Not reportedExpected to be a crystalline solid with a relatively high melting point due to its salt nature.
Boiling Point Not applicableLikely to decompose at high temperatures before boiling.
pKa Not reportedThe molecule has multiple basic centers: the primary amine and the two ring nitrogens. The primary amine is expected to have a pKa around 9-10, while the pyrimidine nitrogens will be less basic.

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical approach to synthesizing the target molecule involves a two-step process:

  • Pyrimidine Ring Formation: Condensation of ethylmalononitrile (or a related 1,3-dicarbonyl equivalent) with propionamidine hydrochloride to form 4-amino-2-ethyl-5-cyanopyrimidine.

  • Functional Group Transformation: Reduction of the nitrile group at the 4-position to a primary amine (aminomethyl group).

This approach is efficient as it builds the core heterocyclic structure first and then modifies the substituent to achieve the final product.

workflow start Propionamidine HCl + Malononitrile step1 Step 1: Cyclocondensation (e.g., NaOEt, EtOH, reflux) start->step1 intermediate 4-Amino-2-ethylpyrimidine-5-carbonitrile step1->intermediate step2 Step 2: Nitrile Reduction (e.g., LiAlH₄, THF or H₂, Raney Ni) intermediate->step2 product_base [(2-ethylpyrimidin-4-yl)methyl]amine (Free Base) step2->product_base step3 Step 3: Salt Formation (HCl in Ether/Dioxane) product_base->step3 final_product [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride step3->final_product

Caption: Proposed synthetic workflow for [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride.

Experimental Protocol (Hypothetical)

The following protocol is a representative, non-validated procedure based on general methods for pyrimidine synthesis.[4][5]

Step 1: Synthesis of 4-Chloro-2-ethyl-pyrimidine

  • To a stirred solution of sodium ethoxide (prepared from sodium in ethanol), add propionamidine hydrochloride and diethyl malonate.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, neutralize with acid, and extract the product (2-ethylpyrimidine-4,6-diol).

  • Treat the diol with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 4,6-dichloro-2-ethylpyrimidine.

  • Selectively reduce one of the chloro groups to yield 4-chloro-2-ethylpyrimidine.

Step 2: Cyanation to form 2-Ethylpyrimidine-4-carbonitrile

  • React the 4-chloro-2-ethylpyrimidine with a cyanide source, such as potassium cyanide or zinc cyanide, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent like DMF.

  • Heat the reaction mixture until the starting material is consumed.

  • Work up the reaction to isolate the nitrile product.

Step 3: Reduction to [(2-ethylpyrimidin-4-yl)methyl]amine

  • Dissolve the 2-ethylpyrimidine-4-carbonitrile in an anhydrous solvent like THF or diethyl ether.

  • Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄), or perform catalytic hydrogenation using Raney Nickel or a similar catalyst under a hydrogen atmosphere.

  • Quench the reaction carefully and perform an aqueous workup to isolate the free amine base.

Step 4: Formation of the Dihydrochloride Salt

  • Dissolve the isolated free base in a suitable solvent (e.g., diethyl ether or methanol).

  • Add two equivalents of a solution of hydrogen chloride in an organic solvent (e.g., HCl in dioxane or diethyl ether).

  • The dihydrochloride salt will precipitate out of the solution.

  • Filter the solid, wash with a non-polar solvent, and dry under vacuum to yield the final product.

Applications in Research and Drug Development

While specific applications for [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride have not been detailed in major publications, its structure suggests significant potential as a scaffold or intermediate in medicinal chemistry. The pyrimidine core is a privileged structure in drug discovery.[1]

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors incorporate a substituted pyrimidine ring that interacts with the hinge region of the ATP-binding pocket. The amine functionality on this molecule provides a key attachment point for building out more complex structures to target specific kinases.

  • GPCR Ligand Development: The aminomethylpyrimidine moiety can be found in ligands for various G-protein coupled receptors. The primary amine allows for the introduction of pharmacophoric features necessary for receptor affinity and selectivity.

  • Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it could serve as a valuable fragment for screening against various biological targets. Hits from such screens can be elaborated into more potent lead compounds.

  • Intermediate for Agrochemicals: Similar to their role in pharmaceuticals, pyrimidine derivatives are also used in the development of herbicides and pesticides.

Safety and Handling

No specific toxicology data for [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride is publicly available. Therefore, it must be handled with the standard precautions for a novel research chemical.

  • General Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust. The compound is an amine salt and may be irritating to the respiratory tract.

  • Skin and Eye Contact: May cause skin and serious eye irritation. In case of contact, rinse immediately and thoroughly with water.

  • Ingestion: The toxicological properties have not been fully investigated. Assume it is harmful if swallowed.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed to prevent moisture absorption, as hydrochloride salts can be hygroscopic.

Conclusion

[(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride is a functionalized pyrimidine derivative with considerable potential as a building block in synthetic and medicinal chemistry. While detailed experimental data remains limited, its chemical identity is well-defined by its CAS number and molecular formula. Based on the robust and versatile chemistry of the pyrimidine ring system, this compound offers a valuable starting point for the synthesis of more complex molecules targeting a range of biological pathways. Researchers and drug development professionals should handle this compound with appropriate care, recognizing its potential while acknowledging the absence of comprehensive safety and property data.

References

  • Auteum Chemicals. [(2-ETHYLPYRIMIDIN-4-YL)METHYL]AMINE DIHYDROCHLORIDE. Available from: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]

  • Holý, A., et al. (1996). Synthesis of 2'-aminomethyl derivatives of N-(2-(phosphonomethoxy)ethyl) nucleotide analogues as potential antiviral agents. Journal of Medicinal Chemistry, 39(17), 3263-8.
  • Shaikh, et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1308, 138096.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. Tetrahedron, 70(1), 134-140.
  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142.

Sources

Exploratory

Preliminary Toxicity Assessment of [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride: A Methodological Whitepaper

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents due to its ve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents due to its versatile biological activity.[1][2][3] This guide provides a comprehensive framework for the preliminary toxicological evaluation of a novel pyrimidine derivative, [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride. Given the absence of publicly available data for this specific molecule, this document establishes a robust, scientifically-grounded strategy based on internationally recognized guidelines and best practices for the toxicological assessment of new chemical entities (NCEs). We will detail the essential studies required to build an initial safety profile, including acute systemic toxicity, in-vitro genotoxicity, and a core battery of safety pharmacology assessments. The objective is to provide a self-validating system of protocols that ensures data integrity and supports informed decision-making in the early stages of drug development.

Part 1: Test Substance Characterization & Formulation

Rationale: Before initiating any biological testing, a thorough characterization of the test substance is paramount to ensure the accuracy and reproducibility of the study results.[4] This involves confirming the identity, purity, and stability of [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride. The selection of an appropriate vehicle for administration is equally critical; the ideal vehicle should solubilize the test article at the required concentrations without exhibiting any toxicity of its own.[5]

Physicochemical Properties

All quantitative data regarding the test substance should be documented.

PropertyResultMethod
Identity Confirmed¹H-NMR, ¹³C-NMR, LC-MS
Purity >99.5%HPLC-UV
Appearance White to off-white crystalline solidVisual Inspection
Solubility Highly soluble in water (>100 mg/mL)Shake-flask method
Stability Stable in vehicle for 24 hours at RTHPLC-UV
Dose Formulation Protocol
  • Vehicle Selection: Based on its high aqueous solubility, sterile Water for Injection (WFI) is the recommended vehicle.

  • Preparation: On the day of dosing, calculate the required amount of [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride needed to achieve the target concentrations.

  • Dissolution: Weigh the substance using a calibrated analytical balance and dissolve it in the appropriate volume of WFI. Use a calibrated volumetric flask and stir with a magnetic stirrer until fully dissolved.

  • Homogeneity and Concentration Verification: Before administration, take aliquots from the top, middle, and bottom of the formulation to confirm homogeneity and concentration using a validated analytical method (e.g., HPLC-UV).

  • Storage: Store the formulation at room temperature, protected from light, and use within 24 hours of preparation as confirmed by stability data.

Part 2: Acute Systemic Toxicity Assessment

Rationale: The initial assessment of acute toxicity provides critical information on the intrinsic toxicity of a substance after a single high-dose exposure.[6] This data helps in classifying the compound for hazard labeling and is essential for selecting dose levels for subsequent, longer-term toxicity studies.[5][7] The OECD Test Guideline 425 (Up-and-Down Procedure) is selected here as it provides a statistically robust estimation of the LD50 while minimizing the number of animals required, in line with the 3Rs (Replacement, Reduction, and Refinement) principles.[8]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
  • Test System: Young adult, nulliparous, non-pregnant female Sprague-Dawley rats (8-12 weeks old). Females are often used as they tend to be slightly more sensitive.[8]

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least five days prior to dosing, with free access to standard laboratory diet and drinking water.[5]

  • Housing: Animals are housed in environmentally controlled rooms (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle).

  • Fasting: Prior to dosing, food (but not water) is withheld overnight.[9]

  • Dose Administration:

    • The test substance is administered as a single dose by oral gavage. The volume administered should not exceed 2 mL/100g body weight for aqueous solutions.[5]

    • The starting dose is selected based on available information. In the absence of data, a default starting dose of 175 mg/kg is a conservative choice.[5]

  • Sequential Dosing: Animals are dosed one at a time, typically at 48-hour intervals.

    • If an animal survives, the dose for the next animal is increased by a constant factor (e.g., 3.2).

    • If an animal dies, the dose for the next animal is decreased by the same factor.

  • Observations:

    • Animals are observed for mortality and clinical signs of toxicity frequently on the day of dosing and at least once daily thereafter for 14 days.[8]

    • Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

  • Body Weight: Individual animal weights are recorded shortly before dosing and at least weekly thereafter.

  • Termination and Necropsy: All surviving animals are euthanized at the end of the 14-day observation period, and a gross necropsy is performed on all animals (including those that died during the study).

Visualization: OECD 425 Dosing Logic

OECD_425_Workflow start Start: Select Initial Dose (e.g., 175 mg/kg) dose_animal Dose One Animal start->dose_animal observe Observe for 48h dose_animal->observe check_outcome Animal Outcome? observe->check_outcome survived Survived check_outcome->survived Alive died Died check_outcome->died Dead increase_dose Increase Dose (e.g., by factor of 3.2) survived->increase_dose decrease_dose Decrease Dose (e.g., by factor of 3.2) died->decrease_dose continue_test Continue Test? increase_dose->continue_test decrease_dose->continue_test continue_test->dose_animal Yes end_test End Study: Calculate LD50 & CI continue_test->end_test No (Stopping criteria met)

Caption: Workflow for the Acute Oral Toxicity Up-and-Down Procedure (OECD 425).

Part 3: In Vitro Genotoxicity Assessment

Rationale: A battery of genotoxicity tests is required by regulatory agencies to assess the potential of a compound to cause genetic damage, a key event in carcinogenesis.[10] No single test can detect all relevant genotoxic mechanisms.[10] The standard battery begins with the Ames test to detect gene mutations in bacteria, followed by an in vitro mammalian cell assay to detect chromosomal damage.[11]

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

Principle: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[12] The assay measures the ability of the test substance to cause reverse mutations (reversions), which restore the gene's function and allow the bacteria to grow on an amino acid-deficient medium.[12] Testing is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[12]

Protocol:

  • Bacterial Strains: A minimum of five strains are used, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).

  • Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range. The highest concentration should show evidence of toxicity or be 5000 µ g/plate .

  • Main Experiment (Plate Incorporation Method):

    • To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test article solution (at various concentrations), and 0.5 mL of S9 mix (for metabolic activation) or buffer.

    • Incubate briefly at 37°C.

    • Add 2.0 mL of molten top agar and vortex gently.

    • Pour the mixture onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is defined as a concentration-related increase in the number of revertant colonies that is at least double the concurrent negative control value.

Visualization: Ames Test Workflow

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare Compound Concentrations mix Mix: Compound + Bacteria + S9 or Buffer prep_compound->mix prep_bacteria Prepare Bacterial Overnight Cultures prep_bacteria->mix prep_s9 Prepare S9 Mix / Buffer prep_s9->mix add_agar Add Top Agar & Plate mix->add_agar incubate Incubate at 37°C (48-72 hours) add_agar->incubate count Count Revertant Colonies incubate->count analyze Compare to Negative Control (≥2-fold increase?) count->analyze positive Positive Result (Mutagenic Potential) analyze->positive Yes negative Negative Result analyze->negative No

Caption: Key steps in the bacterial reverse mutation (Ames) test workflow.

In Vitro Chromosomal Aberration Test (OECD 473)

Principle: This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[13] Cells are exposed to the test substance, and then arrested in metaphase. Chromosomes are then harvested, stained, and microscopically examined for aberrations like breaks, gaps, and rearrangements.

Protocol:

  • Cell Line: A suitable mammalian cell line is used, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[11]

  • Cytotoxicity Assay: A preliminary dose-range finding study is conducted to determine concentrations for the main experiment. The highest concentration should induce approximately 55±5% cytotoxicity or be 10 mM or 5000 µg/mL, whichever is lowest.[11]

  • Treatment:

    • Cells are exposed to at least three analyzable concentrations of the test article, along with vehicle and positive controls.

    • Testing is performed with and without S9 metabolic activation.

    • Short Treatment: 3-6 hours exposure, followed by a recovery period of ~1.5 normal cell cycles.[14]

    • Continuous Treatment: ~1.5 normal cell cycles exposure without S9.[14]

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures for the last 2-4 hours to arrest cells in metaphase.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Analysis: At least 200 well-spread metaphases per concentration are analyzed under a microscope for the presence and type of chromosomal aberrations.

Type of AberrationDescription
Structural
Chromatid-typeBreakage of single chromatids
Chromosome-typeBreakage of both sister chromatids at the same locus
Numerical
PolyploidyMultiples of the haploid number of chromosomes (e.g., 4n)
AneuploidyDeviation from the normal diploid number of chromosomes

Part 4: Safety Pharmacology Core Battery (ICH S7A)

Rationale: Safety pharmacology studies are designed to investigate potential undesirable effects on vital physiological functions.[15] The "core battery" focuses on the central nervous, cardiovascular, and respiratory systems, as effects on these systems can be life-threatening and are critical to evaluate before first-in-human administration.[16][17][18]

Central Nervous System (CNS) Assessment

Principle: A Functional Observational Battery (FOB) or modified Irwin test is used to screen for overt neurological and behavioral effects in rodents.[19] It involves systematic observation of animals after dosing to detect changes in autonomic function, sensorimotor responses, and behavior.

Protocol:

  • Test System: Male and female Sprague-Dawley rats.

  • Dose Groups: A vehicle control group and at least three dose levels of the test substance are used. The high dose should be the maximum tolerated dose (MTD) or a limit dose.

  • Observations: Animals are observed at the time of expected peak plasma concentration (Tmax) and at several later time points.

  • Parameters: A comprehensive set of endpoints is evaluated, as summarized in the table below.

CategoryParameters Observed
Behavioral Spontaneous activity, posture, gait, arousal level, stereotypy, vocalization
Autonomic Piloerection, salivation, lacrimation, pupil size, body temperature
Neuromuscular Grip strength, motor coordination (rotarod test), landing foot splay
Sensorimotor Approach response, touch response, startle response, righting reflex
Cardiovascular System Assessment

Principle: To assess potential effects on blood pressure, heart rate, and cardiac electrical activity (ECG), a telemetry study in a conscious, freely moving non-rodent species is the gold standard. This avoids the confounding effects of anesthesia and restraint.[17]

Protocol:

  • Test System: Male and female Beagle dogs, surgically implanted with telemetry transmitters.

  • Dose Administration: A single oral dose is administered via gavage. A 4-way crossover design is often used, where each animal receives the vehicle and three dose levels, with an adequate washout period between doses.

  • Data Collection: Cardiovascular data (blood pressure, heart rate, ECG intervals like PR, QRS, and QT) are continuously recorded from a pre-dose baseline period up to at least 24 hours post-dose.

  • Data Analysis: Changes from baseline are calculated for each parameter. The QT interval is typically corrected for heart rate (e.g., using Bazett's or Fridericia's formula) to give QTc.

Respiratory System Assessment

Principle: Whole-body plethysmography is a non-invasive method used to assess respiratory function in conscious, unrestrained rodents.[19] The animal is placed in a chamber, and pressure changes caused by breathing are measured to determine respiratory rate, tidal volume, and minute volume.

Protocol:

  • Test System: Male and female Sprague-Dawley rats.

  • Procedure: After dosing, animals are individually placed in the plethysmography chambers.

  • Data Collection: Following an acclimatization period within the chamber, respiratory parameters are recorded continuously, typically at the same time points as the CNS assessment.

  • Parameters: The primary endpoints are Respiratory Rate (breaths/min), Tidal Volume (mL), and Minute Volume (mL/min).

Visualization: Safety Pharmacology Core Battery

Safety_Pharmacology main Safety Pharmacology Core Battery (ICH S7A) cns Central Nervous System main->cns cvs Cardiovascular System main->cvs resp Respiratory System main->resp cns_test Method: Functional Observational Battery (FOB) in Rodents Endpoints: Behavior, Coordination, Autonomic Signs cns->cns_test cvs_test Method: Telemetry in Non-Rodents (e.g., Dog) Endpoints: ECG, Blood Pressure, Heart Rate cvs->cvs_test resp_test Method: Whole-Body Plethysmography in Rodents Endpoints: Respiratory Rate, Tidal Volume resp->resp_test

Caption: The three vital organ systems evaluated in the core battery of safety pharmacology.

Part 5: Synthesis of Findings and Initial Risk Assessment

The culmination of these preliminary toxicity studies provides a foundational safety profile for [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride.

  • Acute Toxicity: The LD50 value from the OECD 425 study establishes the dose range causing acute lethality and identifies target organs through clinical signs and gross necropsy. This helps in calculating the No Observed Adverse Effect Level (NOAEL) for a single dose.[20]

  • Genotoxicity: The results from the in vitro battery determine if the compound has the potential to damage genetic material. A positive finding in either the Ames or chromosomal aberration assay is a significant safety concern that would likely require further in vivo testing and could halt development.

  • Safety Pharmacology: The core battery identifies potential adverse effects on vital organ functions at or above the anticipated therapeutic exposure.[18] Findings such as CNS depression, a change in blood pressure, or QT interval prolongation are critical safety signals that must be carefully evaluated in the context of the intended clinical use.

Together, these data allow for an initial risk assessment, informing the design of future repeat-dose toxicity studies and establishing a preliminary safe starting dose for potential first-in-human clinical trials.

References

  • OECD. (2001). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 295763, 2-Methylpyrimidin-4-amine. PubChem. [Link]

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. [Link]

  • PubMed. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed. [Link]

  • Google Patents. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • PubMed Central. (2019). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. PMC. [Link]

  • PubMed Central. (2016). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PMC. [Link]

  • Heliyon. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Heliyon. [Link]

  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. FDA. [Link]

  • International Council for Harmonisation. (2011). Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use S2(R1). ICH. [Link]

  • Biochem Chemopharma. (2016). Safety Data Sheet SDS/MSDS 2-amino pyridine. Biochem Chemopharma. [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • UPUMS. PRE CLINICAL TOXICOLOGICAL STUDIES. UPUMS. [Link]

  • GenEvolutioN. (2026). AMES test: history, principle, and its role in modern genotoxicity screening. GenEvolutioN. [Link]

  • National Toxicology Program. OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. NTP. [Link]

  • MDPI. (2021). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. MDPI. [Link]

  • U.S. Food and Drug Administration. Chapter IV. C. 2. Acute Oral Toxicity Tests. FDA. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Methylamine Hydrochloride, PA. Cole-Parmer. [Link]

  • Vivotecnia. Safety pharmacology - Core Battery of studies- ICH S7A/S7B. Vivotecnia. [Link]

  • Nelson Labs. Ames Test and Genotoxicity Testing. Nelson Labs. [Link]

  • MDPI. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. [Link]

  • PubMed. (2020). N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study. PubMed. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 137349755. PubChem. [Link]

  • SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. [Link]

  • Loba Chemie. (2016). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • PubMed. (2021). Core battery safety pharmacology testing - An assessment of its utility in early drug development. PubMed. [Link]

  • ResearchGate. (2024). 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. ResearchGate. [Link]

  • OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. OECD. [Link]

  • Charles River Laboratories. Safety Pharmacology Studies. Charles River Laboratories. [Link]

  • Symbiosis Online Publishing. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis. [Link]

  • Gyan Sanchay. Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines. Gyan Sanchay. [Link]

  • Journal of Education: Rabindra Bharati University. (2024). Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity. Journal of Education: Rabindra Bharati University. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Step-by-Step Synthesis of [(2-ethylpyrimidin-4-yl)methyl]amine Dihydrochloride

Abstract This comprehensive guide details a robust and scalable synthetic route for the preparation of [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride, a key building block in pharmaceutical research and development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a robust and scalable synthetic route for the preparation of [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride, a key building block in pharmaceutical research and development. The described methodology is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the underlying chemical principles and critical process parameters. The synthesis is presented in a multi-step sequence, commencing with the construction of the pyrimidine core, followed by functional group manipulations to introduce the aminomethyl moiety, and concluding with the formation of the dihydrochloride salt. This document emphasizes safety, efficiency, and reproducibility, incorporating in-process controls and characterization techniques to ensure the desired product quality.

Introduction and Synthetic Strategy

The 2,4-disubstituted pyrimidine framework is a prevalent scaffold in a multitude of biologically active molecules.[1][2] Specifically, [(2-ethylpyrimidin-4-yl)methyl]amine serves as a crucial intermediate in the synthesis of various therapeutic agents. Its structural features, including the basic pyrimidine ring and the primary amine, allow for diverse downstream chemical modifications.

The synthetic strategy outlined herein is designed to be efficient and adaptable for laboratory-scale synthesis with the potential for scale-up. The overall transformation is dissected into three main stages:

  • Part A: Synthesis of the Pyrimidine Core. Construction of the 2-ethyl-4-hydroxypyrimidine intermediate.

  • Part B: Functionalization and Amination. Conversion of the hydroxyl group to a chloromethyl group, followed by displacement with an amino group precursor.

  • Part C: Final Product Formation. Reduction of an intermediate and formation of the dihydrochloride salt.

This approach was selected for its reliance on well-established chemical transformations, the commercial availability of starting materials, and the straightforward purification of intermediates.

Synthetic Workflow Overview

Synthetic_Workflow A Ethyl Acetimidate C 2-Ethyl-4,6-dihydroxypyrimidine A->C NaOEt B Diethyl Malonate B->C D 2-Ethyl-4-chloro-6-hydroxypyrimidine C->D POCl3 E 2-Ethyl-4-chloropyrimidine D->E Reduction F 2-Ethyl-4-cyanopyrimidine E->F NaCN G [(2-ethylpyrimidin-4-yl)methyl]amine F->G Reduction (e.g., LiAlH4) H [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride G->H HCl

Caption: Overall synthetic workflow for [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride.

Experimental Protocols

Part A: Synthesis of 2-Ethyl-4,6-dihydroxypyrimidine

The construction of the pyrimidine ring is a critical first step. This is achieved through a condensation reaction between an amidine and a β-dicarbonyl compound, a classic and reliable method for pyrimidine synthesis.[3] In this protocol, ethyl acetimidate (or its hydrochloride salt) is condensed with diethyl malonate in the presence of a base.

Reaction Scheme:

EtO(C=NH)Et + CH₂(COOEt)₂ → 2-Ethyl-4,6-dihydroxypyrimidine

Materials and Reagents:
ReagentMolar Mass ( g/mol )QuantityMolesNotes
Sodium Metal22.995.75 g0.25 molUse with extreme caution.
Absolute Ethanol46.07100 mL-Dry, <0.05% water.
Diethyl Malonate160.1732.0 g0.20 mol-
Acetamidine Hydrochloride94.5418.9 g0.20 mol-
Step-by-Step Procedure:
  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol (100 mL). Carefully add sodium metal in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and an inert atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add diethyl malonate (32.0 g, 0.20 mol) dropwise via the dropping funnel at room temperature with stirring.

  • Addition of Amidine: In a separate beaker, dissolve acetamidine hydrochloride (18.9 g, 0.20 mol) in a minimal amount of absolute ethanol and add this solution to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 5-6. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the solid under vacuum to yield 2-ethyl-4,6-dihydroxypyrimidine.

Part B: Chlorination and Cyanation

The hydroxyl groups of the pyrimidine ring are converted to chloro groups, which are then suitable for nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.[4] The subsequent cyanation introduces the carbon atom of the future methylamine group.

B.1. Synthesis of 2-Ethyl-4,6-dichloropyrimidine

Reaction Scheme:

2-Ethyl-4,6-dihydroxypyrimidine + POCl₃ → 2-Ethyl-4,6-dichloropyrimidine

Materials and Reagents:
ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-Ethyl-4,6-dihydroxypyrimidine140.1414.0 g0.10 molFrom Part A.
Phosphorus Oxychloride (POCl₃)153.3350 mL-Corrosive and moisture-sensitive.
N,N-Dimethylaniline121.185 mL-Optional catalyst.
Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place 2-ethyl-4,6-dihydroxypyrimidine (14.0 g, 0.10 mol).

  • Addition of Reagents: Carefully add phosphorus oxychloride (50 mL) to the flask. If desired, add N,N-dimethylaniline (5 mL) as a catalyst.

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring in a fume hood. This is a highly exothermic and hazardous step.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-ethyl-4,6-dichloropyrimidine. Further purification can be achieved by column chromatography if necessary.

B.2. Synthesis of 2-Ethyl-4-chloropyrimidine-6-carbonitrile

The selective displacement of one chloro group with a cyanide nucleophile is the next key transformation.

Reaction Scheme:

2-Ethyl-4,6-dichloropyrimidine + NaCN → 2-Ethyl-4-chloropyrimidine-6-carbonitrile

Materials and Reagents:
ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-Ethyl-4,6-dichloropyrimidine177.0317.7 g0.10 molFrom Part B.1.
Sodium Cyanide (NaCN)49.015.4 g0.11 molHighly toxic. Use with extreme caution.
Dimethyl Sulfoxide (DMSO)78.13100 mL-Anhydrous.
Step-by-Step Procedure:
  • Reaction Setup: In a dry, three-necked flask under a nitrogen atmosphere, dissolve 2-ethyl-4,6-dichloropyrimidine (17.7 g, 0.10 mol) in anhydrous DMSO (100 mL).

  • Addition of Cyanide: Add sodium cyanide (5.4 g, 0.11 mol) portion-wise to the solution at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture and pour it into a large volume of ice-water. A precipitate should form.

  • Isolation and Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 2-ethyl-4-chloropyrimidine-6-carbonitrile.

Part C: Reduction and Salt Formation

The final steps involve the reduction of both the nitrile and the remaining chloro group, followed by the formation of the dihydrochloride salt to improve stability and handling.

C.1. Synthesis of [(2-ethylpyrimidin-4-yl)methyl]amine

A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is typically required for the simultaneous reduction of a nitrile and a chloro-pyrimidine.

Reaction Scheme:

2-Ethyl-4-chloropyrimidine-6-carbonitrile + LiAlH₄ → [(2-ethylpyrimidin-4-yl)methyl]amine

Materials and Reagents:
ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-Ethyl-4-chloropyrimidine-6-carbonitrile167.5916.8 g0.10 molFrom Part B.2.
Lithium Aluminum Hydride (LiAlH₄)37.957.6 g0.20 molExtremely reactive with water.
Anhydrous Tetrahydrofuran (THF)72.11200 mL-Dry, inhibitor-free.
Step-by-Step Procedure:
  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend Lithium Aluminum Hydride (7.6 g, 0.20 mol) in anhydrous THF (100 mL).

  • Addition of Substrate: Cool the LiAlH₄ suspension to 0 °C. Dissolve 2-ethyl-4-chloropyrimidine-6-carbonitrile (16.8 g, 0.10 mol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Quenching (Fieser workup): Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (7.6 mL), 15% aqueous NaOH (7.6 mL), and then water again (22.8 mL).

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes. The aluminum salts will precipitate as a granular solid. Filter the mixture through a pad of Celite® and wash the filter cake with THF.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude [(2-ethylpyrimidin-4-yl)methyl]amine as an oil.

C.2. Synthesis of [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride

The final step is the formation of the dihydrochloride salt, which is typically a stable, crystalline solid.

Reaction Scheme:

[(2-ethylpyrimidin-4-yl)methyl]amine + 2 HCl → [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride

Materials and Reagents:
ReagentMolar Mass ( g/mol )QuantityMolesNotes
[(2-ethylpyrimidin-4-yl)methyl]amine151.21~0.10 mol~0.10 molFrom Part C.1.
Hydrochloric Acid (e.g., 4M in Dioxane)36.46->0.20 molAnhydrous solution.
Diethyl Ether74.12--Anhydrous.
Step-by-Step Procedure:
  • Salt Formation: Dissolve the crude [(2-ethylpyrimidin-4-yl)methyl]amine from the previous step in a minimal amount of a suitable solvent like isopropanol or ethanol.

  • Acidification: Cool the solution in an ice bath and add an excess of a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane) dropwise with stirring.

  • Precipitation: The dihydrochloride salt will precipitate from the solution.

  • Isolation and Drying: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride as a solid.

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point: To assess the purity of the crystalline solid.

Safety and Handling

  • Sodium Metal and Lithium Aluminum Hydride: These reagents are highly reactive with water and can cause fires. They must be handled under an inert atmosphere and away from any source of moisture.

  • Phosphorus Oxychloride: This reagent is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Sodium Cyanide: This reagent is extremely toxic if ingested or if it comes into contact with acids, as it can release hydrogen cyanide gas. All manipulations should be performed in a well-ventilated fume hood.

  • Hydrochloric Acid: Concentrated solutions are corrosive. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in Part AIncomplete reaction or side reactions.Ensure anhydrous conditions and complete reaction of sodium metal. Monitor reaction by TLC.
Incomplete chlorination in Part B.1Insufficient POCl₃ or reaction time.Use a slight excess of POCl₃ and ensure the reaction goes to completion by TLC.
Low yield in Part C.1Incomplete reduction or degradation.Ensure LiAlH₄ is fresh and the reaction is performed under strictly anhydrous conditions.
Product is an oil in Part C.2Impurities preventing crystallization.Purify the free base by column chromatography before salt formation.

Conclusion

This application note provides a detailed and logical synthetic pathway for the preparation of [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable chemical intermediate for use in a wide range of research and development applications.

References

  • CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google P
  • US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google P
  • Tolba, M. S., et al. "Synthesis, reactions, and applications of pyrimidine derivatives." Current Chemistry Letters 11 (2022). (URL: [Link])

  • Movassaghi, M., & Hill, M. D. "One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles." The Journal of Organic Chemistry 71.25 (2006): 9508-9511. (URL: [Link])

  • Al-Masoudi, N. A., et al. "Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst." Molecules 13.4 (2008): 879-887. (URL: [Link])

  • SYNTHESIS OF PYRIMIDINE DERIV
  • Barlin, G. B. "Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate." Journal of the Chemical Society C: Organic (1967): 2150-2153. (URL: [Link])

  • CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google P
  • Abdel-Aziz, A. A., et al. "Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors." Molecules 20.12 (2015): 22066-22086. (URL: [Link])

  • Liu, Y. X., et al. "Reduction of Pyrimidine Derivatives by LiAlH4." Journal of Chemical Research 2007.8 (2007): 491-492. (URL: [Link])

Sources

Application

[(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride coupling reaction conditions

An in-depth guide to the coupling reactions of [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride, designed for researchers, scientists, and drug development professionals. This document provides detailed protocols, me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the coupling reactions of [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride, designed for researchers, scientists, and drug development professionals. This document provides detailed protocols, mechanistic insights, and expert advice for leveraging this versatile building block in synthesis.

Introduction: The [(2-ethylpyrimidin-4-yl)methyl]amine Scaffold

The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly kinase inhibitors.[1][2] The specific scaffold, [(2-ethylpyrimidin-4-yl)methyl]amine, offers a key primary amine functionality, serving as a critical attachment point for building more complex molecular architectures. Its role as a pharmacophore in biologically active compounds makes mastering its coupling chemistry essential for drug discovery programs.[1][3]

This guide focuses on the most common and critical transformation involving this amine: the formation of amide bonds. It also addresses the primary challenge associated with this reagent—its formulation as a dihydrochloride salt, which necessitates careful selection of reaction conditions to ensure efficient coupling.

Core Challenge: Handling the Dihydrochloride Salt

The starting material is supplied as [(2-ethylpyrimidin-4-yl)methyl]amine·2HCl. The primary amine is protonated, rendering it non-nucleophilic. Therefore, a crucial first step in any coupling reaction is the in situ neutralization of these two hydrochloride equivalents to liberate the free amine.

Key Principle: A non-nucleophilic organic base must be added in at least a two-fold molar excess relative to the amine dihydrochloride. Commonly used bases include N,N-diisopropylethylamine (DIPEA, Hünig's base) or triethylamine (TEA). Using weaker or sterically hindered bases prevents unwanted side reactions and ensures that the liberated amine is the primary nucleophile.[4][5]

Amide Bond Formation: Protocols and Mechanistic Insight

The coupling of a carboxylic acid with [(2-ethylpyrimidin-4-yl)methyl]amine is the most prevalent reaction for this building block. This transformation requires the activation of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[6][7]

G cluster_activation 2. Carboxylic Acid Activation cluster_coupling 3. Amine Coupling cluster_workup 4. Work-up & Purification A [(2-ethylpyrimidin-4-yl)methyl]amine·2HCl G Free Amine A->G Neutralization B Carboxylic Acid (R-COOH) F Activated Intermediate (e.g., Active Ester) B->F C Solvent (e.g., DMF, DCM) E Coupling Reagent (e.g., HATU, EDC/HOBt) D Base (e.g., DIPEA, ≥2 eq) D->G E->F Forms H Amide Product F->H G->H Nucleophilic Attack I Aqueous Wash H->I J Extraction I->J K Column Chromatography J->K

Caption: General experimental workflow for amide coupling.

Protocol 1: Uronium-Based Coupling with HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, favored for its rapid reaction times and efficacy with potentially challenging substrates, including electron-deficient amines.[5][8]

The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate. The carboxylate anion, formed by the deprotonation of the carboxylic acid by a base like DIPEA, attacks HATU. This generates an activated HOBt ester, which is then readily attacked by the primary amine to form the stable amide bond.[9]

// Nodes RCOOH [label="R-COOH"]; DIPEA1 [label="DIPEA", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RCOO [label="R-COO⁻ (Carboxylate)"]; HATU [label="HATU", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActiveEster [label="Activated O-Acylisourea Ester", fillcolor="#FBBC05", fontcolor="#202124"]; AmineHCl [label="Amine·2HCl"]; DIPEA2 [label="DIPEA (≥2 eq)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FreeAmine [label="Free Amine (R'-NH₂)"]; Amide [label="Amide Product (R-CONH-R')"]; Byproducts [label="Tetramethylurea + HOBt", style=dotted];

// Edges RCOOH -> RCOO [label=" Deprotonation"]; DIPEA1 -> RCOO; RCOO -> ActiveEster [label=" Activation"]; HATU -> ActiveEster; AmineHCl -> FreeAmine [label=" Neutralization"]; DIPEA2 -> FreeAmine; FreeAmine -> Amide [label=" Nucleophilic Attack"]; ActiveEster -> Amide; ActiveEster -> Byproducts [style=dashed]; }

Caption: Mechanism of HATU mediated amide coupling.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 eq.) to the solution. Note: At least 2.0 equivalents are for neutralizing the amine dihydrochloride, and 1.0-2.0 equivalents are for the carboxylic acid activation.

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This allows for the formation of the activated ester.

  • Amine Addition: Add [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride (1.2 eq.) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterRecommended ValueRationale
Amine 1.2 eq.Ensures complete consumption of the limiting carboxylic acid.
Carboxylic Acid 1.0 eq.Typically the limiting reagent.
HATU 1.1 eq.Slight excess ensures full activation of the acid.
Base (DIPEA) 3.0 - 4.0 eq.Neutralizes amine salt (2 eq.) and facilitates coupling (1-2 eq.).
Solvent Anhydrous DMFExcellent solubility for reactants and intermediates.
Temperature Room TemperatureSufficient for rapid coupling with HATU.
Time 1 - 4 hoursReaction is typically fast; monitor for completion.
Protocol 2: Carbodiimide-Mediated Coupling with EDC/HOBt

EDC (or EDAC) is a water-soluble carbodiimide that is widely used for amide bond formation.[10] It is often used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole), which acts as a nucleophilic catalyst to improve efficiency and, crucially, suppress potential racemization if the carboxylic acid has a stereocenter.[4][8]

EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to rearrangement. HOBt rapidly traps this intermediate to form an active HOBt-ester, which is less reactive than the O-acylisourea but more stable and selective. The free amine then reacts with the HOBt-ester to yield the desired amide.[8][9]

// Nodes RCOOH [label="R-COOH"]; EDC [label="EDC", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; O_acylisourea [label="O-Acylisourea\n(Highly Reactive)"]; HOBt [label="HOBt", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; HOBt_Ester [label="HOBt Active Ester\n(More Stable)", fillcolor="#FBBC05", fontcolor="#202124"]; AmineHCl [label="Amine·2HCl"]; Base [label="Base (≥2 eq)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FreeAmine [label="Free Amine (R'-NH₂)"]; Amide [label="Amide Product"]; Urea_byproduct [label="Urea Byproduct\n(Water Soluble)", style=dotted];

// Edges RCOOH -> O_acylisourea [label=" Activation"]; EDC -> O_acylisourea; O_acylisourea -> HOBt_Ester [label=" Trapping"]; HOBt -> HOBt_Ester; AmineHCl -> FreeAmine [label=" Neutralization"]; Base -> FreeAmine; FreeAmine -> Amide [label=" Nucleophilic Attack"]; HOBt_Ester -> Amide; O_acylisourea -> Urea_byproduct [style=dashed]; }

Caption: Mechanism of EDC/HOBt mediated amide coupling.

  • Preparation: To a solution of the carboxylic acid (1.0 eq.), [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF, add DIPEA or TEA (3.0 eq.) and stir for 5 minutes at 0 °C.

  • EDC Addition: Add EDC·HCl (1.2 eq.) to the mixture in portions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the mixture with DCM and wash sequentially with water, 1M HCl, saturated aqueous NaHCO₃, and brine.[10]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

ParameterRecommended ValueRationale
Amine 1.2 eq.Ensures complete consumption of the limiting carboxylic acid.
Carboxylic Acid 1.0 eq.Typically the limiting reagent.
EDC·HCl 1.2 eq.Slight excess ensures full activation.
HOBt 1.2 eq.Suppresses side reactions and racemization.[8]
Base (DIPEA/TEA) 3.0 eq.Neutralizes amine salt (2 eq.) and facilitates coupling (1 eq.).
Solvent Anhydrous DCM / DMFCommon solvents for this type of coupling.
Temperature 0 °C to Room Temp.Initial cooling can control exotherm, then RT for completion.
Time 12 - 24 hoursGenerally slower than HATU-mediated couplings.

Advanced Coupling Strategies

While amide coupling is primary, the amine can participate in other important C-N bond-forming reactions.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction allows for the formation of a C(aryl)-N bond.[11] In this context, [(2-ethylpyrimidin-4-yl)methyl]amine could be coupled with an aryl halide or triflate to generate a secondary arylamine. This is a powerful method for accessing structures where the pyrimidine moiety is linked to an aromatic system via a one-carbon spacer and a nitrogen atom.

The general conditions involve a palladium source (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, SPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) in an inert solvent like toluene or dioxane.[12][13][14]

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Low or No Yield 1. Insufficient base. 2. Inactive coupling reagent. 3. Poor quality solvent (wet).1. Ensure at least 2 eq. of base are used for the dihydrochloride salt, plus additional for the coupling. 2. Use a fresh bottle of coupling reagent. 3. Use anhydrous solvents.
Starting Amine Remains Incomplete activation of the carboxylic acid.Increase the amount of coupling reagent to 1.5 eq. or allow for a longer pre-activation time.
Starting Acid Remains The amine is not sufficiently nucleophilic or available.Confirm the amount and identity of the base used. Consider a more powerful coupling agent like HATU.
Formation of Urea Byproduct (with EDC) Side reaction of the O-acylisourea intermediate.Ensure HOBt is used as an additive to trap the active intermediate efficiently.[4]

References

  • Szostak, M., & Garg, N. K. (2016). N-Methylamino Pyrimidyl Amides (MAPA): Highly Reactive, Electronically-Activated Amides in Catalytic N–C(O) Cleavage.
  • Bachem AG. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Dunn, P. J., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. American Chemical Society.
  • De Figueiredo, R. M., et al. (2022). Amine Activation: “Inverse” Dipeptide Synthesis and Amide Function Formation through Activated Amino Compounds. The Journal of Organic Chemistry.
  • Charville, H., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. MDPI Encyclopedia.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • BroadPharm. (2022). Protocol for Amino PEG.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of amide derivatives of....
  • Organic Chemistry Portal. (2006). Single-Step Synthesis of Pyrimidine Derivatives.
  • Growing Science. (2022).
  • Royal Society of Chemistry. (n.d.). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry.
  • PubMed. (n.d.). Novel antiallergic agents.
  • Reddit. (2025). Amide coupling : r/Chempros.
  • National Center for Biotechnology Information. (n.d.).
  • Chemistry LibreTexts. (2023).
  • ChemSpider. (2006).
  • ResearchGate. (2025). Synthesis and some transformations of 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine.
  • ResearchGate. (n.d.). Synthesis of (2-Aminopyrimidin-4-yl)(pyridin-4-yl)
  • World Journal of Pharmaceutical Research. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ChemScene. (n.d.). 2639459-85-9 | (2-Methylpyrimidin-4-yl)methanamine(hydrochloride).
  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
  • PubMed. (2002). Synthesis of N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)
  • ResearchGate. (2025). (PDF)
  • BenchChem. (n.d.). Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • MDPI. (2017).

Sources

Method

Preparation of stock solutions for [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride assays

Application Note & Protocol Topic: Preparation of Stock Solutions for [(2-ethylpyrimidin-4-yl)methyl]amine Dihydrochloride Assays Audience: Researchers, scientists, and drug development professionals. Abstract The accura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Preparation of Stock Solutions for [(2-ethylpyrimidin-4-yl)methyl]amine Dihydrochloride Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

The accurate and reproducible preparation of stock solutions is a foundational requirement for successful in vitro and in vivo assays. This document provides a comprehensive guide for the preparation of stock solutions of [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride, a heterocyclic amine of interest in drug discovery. It covers essential pre-protocol considerations, including the compound's predicted physicochemical properties, solvent selection, and safety precautions. Detailed, step-by-step protocols for preparing both aqueous and organic-based stock solutions are provided, alongside best practices for quality control, storage, and troubleshooting. The aim is to equip researchers with the necessary information to produce stable, reliable, and accurately concentrated solutions, thereby enhancing the integrity and reproducibility of experimental data.

Pre-Protocol Considerations: Compound Characteristics

A thorough understanding of the compound's properties is critical before any solution is prepared. This ensures proper handling, solvent selection, and storage, mitigating risks of experimental error, compound degradation, or safety incidents.

Physicochemical Properties
  • Compound Name: [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride

  • Molecular Formula: C₇H₁₁N₃ · 2HCl

  • Molecular Weight: 226.13 g/mol (This value should be confirmed from the certificate of analysis of the specific lot being used).

  • Structure: This compound is a dihydrochloride salt of a substituted pyrimidine. The salt form significantly influences its properties, most notably its solubility. Being a dihydrochloride, dissolving it in a neutral aqueous solvent will result in a mildly acidic solution.

Solvent Selection

The choice of solvent is dictated by the compound's solubility and the requirements of the downstream assay. The final concentration of the solvent in the assay must be compatible with the biological system and not interfere with the results.[1]

SolventTypeSuitability & RationaleKey Considerations
Water (Sterile, dH₂O or Milli-Q®) AqueousPrimary Choice. The dihydrochloride salt form confers high aqueous solubility. Ideal for biochemical assays or when organic solvents are not permissible.The resulting solution will be acidic. The pH may need to be adjusted with NaOH for pH-sensitive assays.
Phosphate-Buffered Saline (PBS) AqueousExcellent for Cell-Based Assays. Physiologically relevant pH and osmolarity. High solubility is expected.Buffering capacity will help neutralize the acidity of the dihydrochloride salt. Ensure the final concentration does not precipitate with other media components.
Dimethyl Sulfoxide (DMSO) Organic (Polar Aprotic)For High-Concentration Stocks. Excellent for dissolving a wide range of organic molecules.[2][3] Allows for minimal final solvent volume in assays.Use anhydrous grade to avoid water absorption. Final concentration in most cell-based assays should be <0.5% to avoid cytotoxicity. DMSO remains soluble in aqueous solutions even when saturated with salt.[4]
Stability and Storage

Compound stability in solution is crucial for data reproducibility.[5][6] While specific stability data for this molecule is not widely published, general principles for substituted pyrimidines and amine salts should be followed.

  • Chemical Stability: Amine compounds can be susceptible to oxidation, and pyrimidine rings can undergo hydrolysis under certain pH and temperature conditions.[1] It is best practice to prepare stock solutions fresh.

  • Storage Recommendations: If storage is necessary, solutions should be sterile-filtered (0.22 µm), dispensed into single-use aliquots to avoid repeat freeze-thaw cycles, and stored in tightly sealed vials.[7] For short-term storage (1-2 weeks), refrigeration at 2-8°C may be adequate. For long-term storage, freezing at -20°C or -80°C is recommended.[1]

  • Light Sensitivity: To prevent potential photodegradation, store solutions in amber vials or wrap containers in foil.[7]

Safety and Handling

Based on safety data for structurally similar amine hydrochlorides and pyrimidine derivatives, appropriate precautions must be taken.[8][9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[9][10]

  • Handling: Handle the solid powder and solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[9][11]

  • Health Hazards: Similar compounds are classified as skin and eye irritants.[9] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[12] The compound may be harmful if swallowed.[10][12]

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Protocol 1: Preparation of an Aqueous Stock Solution (10 mM in PBS)

This protocol is suitable for preparing a ready-to-use solution for most biological assays where the final dilution factor is low.

Workflow for Aqueous Stock Solution

cluster_prep Preparation cluster_process Processing & Storage Calculate 1. Calculate Mass (MW = 226.13 g/mol) Weigh 2. Accurately Weigh Compound Calculate->Weigh Mass needed Dissolve 3. Dissolve in ~80% Final Volume of PBS Weigh->Dissolve Transfer solid Adjust 4. Check & Adjust pH (if needed) Dissolve->Adjust Check solution FinalVol 5. Bring to Final Volume in Volumetric Flask Adjust->FinalVol pH confirmed Filter 6. Sterile Filter (0.22 µm) FinalVol->Filter Homogeneous solution Aliquot 7. Aliquot into Single-Use Vials Filter->Aliquot Sterile solution Store 8. Store at -20°C or -80°C (Protected from Light) Aliquot->Store Ready for storage

Caption: Workflow for preparing an aqueous stock solution.

Materials
  • [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride (Confirm MW from CoA)

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Analytical balance

  • Class A volumetric flask (e.g., 10 mL)[13]

  • Spatula and weigh boat

  • Magnetic stirrer and stir bar

  • pH meter (calibrated)

  • 0.1 M NaOH solution (for pH adjustment)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile, light-protecting (e.g., amber) cryovials or microcentrifuge tubes

Step-by-Step Methodology
  • Calculate Required Mass: Use the formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) For 10 mL of a 10 mM solution: Mass = (0.010 mol/L) × (0.010 L) × (226.13 g/mol ) = 0.02261 g = 22.61 mg

  • Weigh Compound: On a calibrated analytical balance, carefully weigh out 22.61 mg of the compound onto a weigh boat.

  • Dissolution: Quantitatively transfer the powder to the 10 mL volumetric flask.[13] Add approximately 8 mL of sterile PBS. Add a magnetic stir bar and stir gently at room temperature until the solid is completely dissolved.[14]

  • pH Adjustment (Critical Checkpoint): Once dissolved, remove the stir bar and measure the pH of the solution. As a dihydrochloride salt, the solution will be acidic. If the downstream assay is sensitive to pH, slowly add drops of 0.1 M NaOH while monitoring the pH meter until it reaches the desired value (e.g., 7.4). Be cautious not to overshoot the target pH.

  • Final Volume Adjustment: Carefully add PBS to the volumetric flask until the bottom of the meniscus touches the calibration mark.[13] Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense the filtered solution into a sterile container.[15] This step removes any particulates and ensures sterility, which is critical for cell-based assays.

  • Aliquoting: Dispense the sterile stock solution into single-use, light-protected aliquots (e.g., 100 µL per vial).

  • Storage: Label each aliquot clearly with the compound name, concentration (10 mM), solvent (PBS), preparation date, and your initials. Store immediately at -20°C or -80°C.

Protocol 2: Preparation of a High-Concentration Organic Stock Solution (50 mM in DMSO)

This protocol is ideal for creating a concentrated stock that can be serially diluted for various assays, minimizing the final percentage of organic solvent.

Workflow for Organic Stock Solution

cluster_prep Preparation cluster_process Processing & Storage Calculate 1. Calculate Mass (MW = 226.13 g/mol) Weigh 2. Weigh Compound into Vial Calculate->Weigh Mass needed Dissolve 3. Add Anhydrous DMSO to Final Volume Weigh->Dissolve Transfer solid Mix 4. Vortex/Sonicate to Ensure Complete Dissolution Dissolve->Mix Gentle agitation Aliquot 5. Aliquot into Single-Use Vials Mix->Aliquot Homogeneous solution Store 6. Store at -20°C or -80°C (with Desiccant) Aliquot->Store Ready for storage

Caption: Workflow for preparing a high-concentration DMSO stock solution.

Materials
  • [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Glass vial with a PTFE-lined screw cap

  • Micropipettes

  • Vortex mixer or sonicator

  • Sterile, light-protecting (e.g., amber) cryovials with screw caps

Step-by-Step Methodology
  • Calculate Required Mass: For 2 mL of a 50 mM solution: Mass = (0.050 mol/L) × (0.002 L) × (226.13 g/mol ) = 0.02261 g = 22.61 mg

  • Weigh Compound: Tare a clean, dry glass vial on the analytical balance. Carefully add 22.61 mg of the compound directly into the vial. This avoids losses from static cling on weigh boats.

  • Dissolution: Using a calibrated micropipette, add 2.0 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex at room temperature until the solid is fully dissolved. If dissolution is slow, brief sonication in a water bath can be used. Visually inspect against a light source to ensure no solid particles remain.

  • Aliquoting: Dispense the 50 mM stock solution into single-use aliquots in appropriately labeled amber cryovials.

  • Storage: Store the tightly sealed aliquots at -20°C or -80°C. It is advisable to store them in a container with a desiccant to protect the anhydrous DMSO from atmospheric moisture.

Quality Control and Best Practices

  • Certificate of Analysis (CoA): Always consult the CoA for the specific lot of the compound to confirm its purity, identity, and molecular weight before preparation.

  • Documentation: Maintain a detailed logbook entry for every stock solution prepared, including the lot number, exact mass weighed, final volume, calculated concentration, date, and preparer's name.

  • Concentration Verification: For rigorous applications (e.g., GMP or clinical studies), the concentration of the stock solution should be verified using an analytical method like HPLC with a standard curve or quantitative NMR (qNMR).[16]

  • Stability Studies: If a stock solution is to be used over an extended period, its stability under the chosen storage conditions should be formally evaluated.[17] This involves assaying the concentration and purity of an aliquot at defined time points.[5]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Compound fails to dissolve completely. Inadequate Solvent Volume: Trying to make a solution above the compound's solubility limit. Low-Quality Solvent: Presence of water in anhydrous DMSO.Verify solubility limits; you may need to prepare a more dilute stock. Use fresh, high-purity anhydrous DMSO. Gentle warming or sonication may aid dissolution.
Precipitate forms upon dilution into aqueous buffer. Solvent Crash-Out: The final concentration of the compound exceeds its solubility in the aqueous buffer, especially when diluting from a high-concentration DMSO stock.Decrease the concentration of the working solution. Increase the percentage of DMSO in the final assay buffer (if permissible). Perform dilutions serially rather than in a single large step.
Inconsistent assay results over time. Compound Degradation: The stock solution may be unstable under the storage conditions. Repeated Freeze-Thaw Cycles: Aliquots were not single-use.Prepare fresh stock solution before each experiment.[1] Perform a stability study to determine an appropriate expiration date. Always use single-use aliquots.

References

  • SK pharmteco. (n.d.). The Importance of Standalone Testing for Small Molecules. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 9). SAFETY DATA SHEET: 2-(Diethylamino)ethyl chloride hydrochloride. Retrieved from [Link]

  • Jadhav, S. B., et al. (2012, March 17). Stability Testing of Pharmaceutical Products. Retrieved from [Link]

  • Cold Spring Harbor Protocols. (n.d.). Stock Solutions. Retrieved from [Link]

  • Unknown Author. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • Thomas, D. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Retrieved from [Link]

  • European Medicines Agency (EMA). (2003). ICH Topic Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]

  • Llinas, A., et al. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135471769, Methyl 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 295763, 2-Methylpyrimidin-4-amine. Retrieved from [Link]

  • Gonzalez, M. A., et al. (2023, February 8). Weak Interactions in Dimethyl Sulfoxide (DMSO)-Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. ResearchGate. Retrieved from [Link]

  • Gonzalez, M. A., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. PMC. Retrieved from [Link]

  • Reddit. (2025, July 14). Does dmso stay soluble in sodium chloride saturated water?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3053096. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in[(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride synthesis

Welcome to the Technical Support Center for the synthesis of [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride (CAS: 1332529-51-7). As a Senior Application Scientist, I have designed this guide to address the specific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride (CAS: 1332529-51-7). As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks encountered when scaling up the synthesis of this highly polar, nitrogen-rich heterocyclic building block.

The most scalable and atom-economical route to this compound is the catalytic hydrogenation of 2-ethylpyrimidine-4-carbonitrile . However, this route is notorious for yield-killing side reactions and catalyst poisoning. This guide provides the mechanistic causality behind these failures and the field-proven protocols to resolve them.

Reaction Pathway & Mechanistic Bottlenecks

To troubleshoot effectively, we must first visualize the reaction network. The reduction of a nitrile does not proceed directly to a primary amine; it passes through a highly reactive imine intermediate . The accumulation of this intermediate is the root cause of the most common synthetic failure: dimerization[1].

NitrileReduction Nitrile 2-Ethylpyrimidine- 4-carbonitrile Imine Imine Intermediate (Highly Electrophilic) Nitrile->Imine H2, Catalyst Primary [(2-Ethylpyrimidin-4-yl) methyl]amine (Target Free Base) Imine->Primary H2, Catalyst Dimer Secondary Amine (Dimer Byproduct) Imine->Dimer + Primary Amine (Nucleophilic Attack) Primary->Dimer Salt Target Dihydrochloride Salt Primary->Salt Anhydrous HCl in Dioxane

Caption: Reaction pathway for nitrile hydrogenation illustrating the target primary amine and the secondary amine (dimer) byproduct mechanism.

Troubleshooting & FAQs

Q1: My GC-MS shows that up to 60% of my product is a secondary amine (dimer). Why is this happening, and how do I stop it? Cause: This is a classic kinetic trap in nitrile reduction. The intermediate imine is highly electrophilic. Once a small amount of your target primary amine ([(2-ethylpyrimidin-4-yl)methyl]amine) is formed[2], it acts as a strong nucleophile and attacks the unreacted imine. This forms a geminal diamine intermediate, which eliminates ammonia to form a secondary imine, ultimately reducing down to a secondary amine dimer[1]. Solution: You must shift the thermodynamic equilibrium of the geminal diamine elimination. By conducting the hydrogenation in methanolic ammonia (NH₃) , the massive excess of ammonia pushes the equilibrium backward, preventing the primary amine from successfully coupling with the imine[1][3]. Alternatively, if you must avoid ammonia, you can run the reaction in the presence of Boc-anhydride (Boc₂O) to instantly protect the primary amine as it forms, though this adds a subsequent deprotection step.

Q2: I am using 10% Pd/C and H₂ gas, but the reaction stalls at 40% conversion. Is the catalyst dying? Cause: Yes, you are experiencing severe catalyst poisoning. The 2-ethylpyrimidine ring contains two basic nitrogen atoms with available lone pairs. These nitrogens strongly coordinate to the active sites of Palladium (Pd) and Platinum (Pt) catalysts, effectively blocking hydrogen activation. Solution: Switch your catalyst to Raney Nickel or Raney Cobalt . Group 10 base metals like Nickel are significantly less susceptible to poisoning by pyrimidine nitrogens compared to noble metals[4]. If you must use Pd/C, you must run the reaction under strictly acidic conditions (e.g., methanolic HCl) to protonate the pyrimidine nitrogens, thereby removing their ability to coordinate to the metal.

Q3: I have successfully isolated the free base, but when I try to form the dihydrochloride salt, it crashes out as a sticky, unfilterable gum instead of a powder. How do I fix this? Cause: [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride is highly hygroscopic. If you are using aqueous HCl, or if your solvent (like standard methanol or ethanol) contains trace water, the salt will solvate itself into a syrupy hydrate. Solution: The protocol must be a self-validating anhydrous system. Dissolve the free base in a dry, aprotic anti-solvent (like Methyl tert-butyl ether (MTBE) or strictly anhydrous ethyl acetate). Precipitate the salt by dropwise addition of 4N HCl in 1,4-dioxane at 0–5 °C. The lack of water ensures the salt precipitates as a crisp, filterable crystalline solid.

Quantitative Optimization Data

The table below summarizes the causality between reaction conditions and product distribution, demonstrating why Raney Nickel with ammonia is the superior choice for this specific scaffold.

Catalyst SystemSolvent / AdditiveNitrile Conversion (%)Primary Amine Yield (%)Secondary Amine (Dimer) Yield (%)
10% Pd/CMethanol (Neutral)45% (Stalled)15%30%
10% Pd/CMethanol / HCl (Acidic)>99%75%12%
Raney NickelMethanol (Neutral)85%50%35%
Raney Nickel Methanol / 7N NH₃ >99% 94% < 2%

Optimized Experimental Protocol

This step-by-step methodology ensures high conversion while suppressing dimerization and preventing salt hygroscopicity.

Phase 1: Catalytic Hydrogenation (Free Base Synthesis)

  • Preparation: In a clean, dry high-pressure autoclave, dissolve 2-ethylpyrimidine-4-carbonitrile (1.0 equivalent, 100 mmol) in 7N Ammonia in Methanol (100 mL).

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (approx. 10% w/w relative to the starting material). Safety Note: Raney Nickel is highly pyrophoric. Wash the aqueous slurry with methanol three times via decantation before adding it to the reaction mixture to remove water.

  • Hydrogenation: Seal the autoclave, purge three times with Nitrogen gas (50 psi), and then purge three times with Hydrogen gas. Pressurize the vessel to 60 psi (approx. 4 bar) with H₂.

  • Reaction: Stir vigorously at 40 °C. Monitor the hydrogen uptake. The reaction is typically complete within 4–6 hours when pressure stabilizes.

  • Filtration: Vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a tight pad of Celite to remove the catalyst. Critical: Do not let the Raney Nickel filter cake dry out; keep it wetted with methanol and quench immediately in dilute aqueous acid.

  • Concentration: Concentrate the filtrate under reduced pressure to remove methanol and excess ammonia, yielding the crude [(2-ethylpyrimidin-4-yl)methyl]amine free base as an oil.

Phase 2: Anhydrous Dihydrochloride Salt Formation

  • Solvent Exchange: Dissolve the crude free base in anhydrous MTBE (150 mL). If the solution is cloudy, filter it through a 0.45 µm PTFE syringe filter to remove trace inorganic salts.

  • Precipitation: Cool the solution to 0–5 °C in an ice bath under an inert nitrogen atmosphere.

  • Acidification: Add 4N HCl in 1,4-dioxane (2.5 equivalents, 250 mmol) dropwise over 30 minutes with vigorous stirring. A white precipitate will form immediately.

  • Isolation: Stir the suspension for an additional 1 hour at 0 °C to ensure complete crystallization. Filter the solid under a blanket of nitrogen (to prevent atmospheric moisture absorption).

  • Washing & Drying: Wash the filter cake with cold, anhydrous MTBE (2 x 30 mL). Dry the solid in a vacuum oven at 45 °C for 12 hours to yield pure [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride.

References

  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. Retrieved from:[Link]

  • Method for the production of primary amines by hydrogenating nitriles (US7214829B2).Google Patents.
  • Nitrile reduction (Catalytic Hydrogenation). Wikipedia. Retrieved from:[Link]

  • Product Search Result:[(2-ETHYLPYRIMIDIN-4-YL)METHYL]AMINE DIHYDROCHLORIDE, 1332529-51-7. Advtechind. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Optimizing Purification of[(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride

Welcome to the Technical Support Center. As a highly polar, nitrogen-rich heterocycle, [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride presents unique chromatographic and crystallization challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a highly polar, nitrogen-rich heterocycle, [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride presents unique chromatographic and crystallization challenges. Its dual basic centers (the primary amine and the pyrimidine ring nitrogens) and extreme hydrophilicity make standard normal-phase silica purification ineffective.

This guide provides validated, step-by-step protocols, mechanistic troubleshooting, and field-proven insights to help you achieve >95% purity for your downstream drug development workflows.

Purification Decision Matrix

Selecting the correct purification strategy depends entirely on your crude impurity profile. Use the workflow below to determine the optimal path for your batch.

G Start Crude[(2-ethylpyrimidin-4-yl) methyl]amine 2HCl Assess Assess Impurity Profile Start->Assess RP_HPLC Reverse-Phase HPLC (C18, 0.1% TFA) Assess->RP_HPLC Polar Impurities FreeBase Free-Basing & Extraction (DCM/Aq. Base) Assess->FreeBase Inorganic Salts Recryst Recrystallization (EtOH/Hexane) Assess->Recryst High Purity Crude (>85%) Lyophilize Lyophilization RP_HPLC->Lyophilize Pure Fractions Resalt Re-salification (2.2 eq HCl in iPrOH) FreeBase->Resalt Purified Free Base Resalt->Recryst

Decision matrix for isolating[(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride.

Core Methodologies & Step-by-Step Protocols

Method A: Reverse-Phase HPLC (RP-HPLC) Purification

Because the dihydrochloride salt is highly hydrophilic, standard silica gel chromatography leads to severe streaking and irreversible adsorption. RP-HPLC utilizing a C18 column with an ion-pairing agent is the gold standard for resolving structurally similar byproducts[1].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the crude dihydrochloride salt in a minimum volume of HPLC-grade water containing 0.1% Trifluoroacetic acid (TFA). Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Utilize a preparative C18 reversed-phase column (e.g., 5 µm, 150 x 21.2 mm). Causality Note: If the compound still elutes in the void volume, switch to an Ion-Exchange/Reversed-Phase Mixed-mode column or a HILIC column, which are specifically designed for highly hydrophilic basic compounds[2].

  • Mobile Phase Configuration:

    • Solvent A: 100% Water with 0.1% TFA.

    • Solvent B: Acetonitrile with 0.1% TFA. Causality Note: TFA acts as an ion-pairing agent, temporarily neutralizing the charged amine and pyrimidine centers to increase lipophilicity and retention on the hydrophobic C18 stationary phase[1][3].

  • Gradient Elution: Run a shallow gradient from 0% B to 40% B over 20 minutes. The high polarity of the target ensures early elution; a shallow gradient prevents co-elution with solvent fronts[3].

  • Detection & Recovery: Monitor UV absorbance at 214 nm and 254 nm[3]. Collect the target fractions and immediately lyophilize them to prevent acid-catalyzed degradation during prolonged aqueous concentration[4].

Method B: Free-Basing, Extraction, and Re-salification

When the crude mixture contains heavy inorganic salt loads from previous synthetic steps, liquid-liquid extraction of the free base is the most scalable approach.

Step-by-Step Protocol:

  • Free-Basing: Suspend the crude dihydrochloride in water. Slowly add saturated aqueous Na2​CO3​ or 1N NaOH until the pH reaches 10–11.

  • Salting Out & Extraction: Saturate the aqueous layer with NaCl. Extract the aqueous phase up to 10 times with Dichloromethane (DCM)[5]. Causality Note: The free pyrimidine-methylamine retains significant water solubility. Salting out decreases aqueous solubility, while exhaustive extraction is required to pull the polar free base into the organic phase[5].

  • Drying: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the free base oil.

  • Re-salification: Dissolve the free base in dry isopropanol. At 0°C, dropwise add exactly 2.2 equivalents of anhydrous HCl in isopropanol. Causality Note: Acid stoichiometry is critical. Substoichiometric HCl (≤2.0 eq) results in mixed mono-/di-salts because the primary amine and pyrimidine nitrogen have different pKa values. Conversely, excessive acid (>2.5 eq) can cause decomposition[1].

  • Crystallization: Add cold hexane dropwise to the isopropanol solution until it becomes turbid. Stir for 2 hours at 0°C to induce salt precipitation. Filter and dry under vacuum to achieve ≥95% purity[1].

Quantitative Data: Purification Method Comparison

Purification MethodTypical YieldTarget PurityScalabilityPrimary Use Case
Reverse-Phase HPLC 40–60%>99%Low (mg to g)Resolving structurally similar byproducts and stereochemical drift[1].
Free-Basing & Extraction 70–85%90–95%High (g to kg)Removing heavy inorganic salt loads and non-polar impurities.
Recrystallization 60–80%>95%High (g to kg)Final polishing of >85% pure crude; removing polar impurities[1].

Troubleshooting Guides & FAQs

Q: My compound elutes in the void volume during RP-HPLC. How do I increase retention? A: [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride is extremely polar. If a standard C18 column fails to retain the compound even at 0% organic modifier, you must change the stationary phase chemistry. Switch to a strong cation exchange (SCX) / reversed-phase mixed-mode column or utilize Hydrophilic Interaction Liquid Chromatography (HILIC)[2]. Alternatively, increase the TFA concentration slightly (up to 0.2%) to force stronger ion-pairing.

Q: After re-salification, my NMR shows a mixture of species, and the melting point is broad. What happened? A: This is a classic symptom of mixed mono- and dihydrochloride salts. If you use substoichiometric HCl (≤2.0 eq), the primary amine protonates fully, but the less basic pyrimidine nitrogen protonates only partially. You must ensure exactly 2.2 equivalents of anhydrous HCl are used to drive complete di-salt formation without crossing into acid-mediated degradation[1].

Q: Why is my yield so low after liquid-liquid extraction of the free base? A: Even in its free base form, this low-molecular-weight heterocycle is highly water-soluble. To improve recovery, you must saturate the aqueous layer with NaCl (salting out) before extraction. Furthermore, standard extraction protocols often require up to 10 sequential extractions with DCM to achieve acceptable mass recovery[5]. If DCM alone fails, use a 9:1 DCM/Isopropanol mixture to increase the organic layer's hydrogen-bonding capacity.

Q: Can I use ethanol for recrystallization instead of isopropanol? A: Yes. Ethanol is excellent for dissolving and removing polar impurities. However, because the dihydrochloride salt is highly soluble in ethanol, it must be paired with an anti-solvent like hexane to induce salt precipitation. A standard ratio is dissolving the salt in minimal hot ethanol and adding 3 to 5 volumes of cold hexane[1].

References

  • Supplemental Information Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Supporting Information Source: Semantic Scholar URL:[Link]

  • Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column Source: ResearchGate URL:[Link]

  • US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine Source: Google Patents URL

Sources

Troubleshooting

Handling hygroscopicity in [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride salts

Prepared by the Office of the Senior Application Scientist This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with [(2-ethylpyrimidin-4-yl)methyl]a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride salts. The inherent hygroscopicity of this active pharmaceutical ingredient (API) presents unique challenges that can impact experimental reproducibility, product stability, and overall development timelines. This document provides in-depth troubleshooting guides, validated protocols, and frequently asked questions (FAQs) to ensure the material's integrity throughout its lifecycle.

Section 1: Understanding the Challenge - Frequently Asked Questions (FAQs)

This section addresses the fundamental scientific principles governing the hygroscopic nature of [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride.

Q1: What is hygroscopicity and why is this specific compound so susceptible?

A: Hygroscopicity is the tendency of a solid substance to attract and hold water molecules from the surrounding environment through either absorption or adsorption. [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride is particularly susceptible due to its molecular structure:

  • Ionic Salt Form: It is a dihydrochloride salt, meaning it has two chloride anions (Cl⁻) for each protonated amine cation. This high density of full positive and negative charges creates strong ion-dipole interactions with polar water molecules in the atmosphere. These interactions are energetically favorable, driving the uptake of water.[1]

  • Polar Functional Groups: The molecule contains a pyrimidine ring and a primary amine, both of which contain nitrogen atoms with lone pairs of electrons capable of forming hydrogen bonds with water.

  • Crystal Lattice Energy: The arrangement of ions in the crystal lattice may leave hydrophilic functional groups exposed, creating sites for water molecules to readily bind.[2]

The combination of strong ionic character and hydrogen bonding potential makes this salt highly prone to moisture uptake, especially at moderate to high relative humidity (RH).

Q2: What are the direct consequences of uncontrolled moisture absorption?

A: Failure to control moisture exposure can lead to significant physical and chemical changes, compromising the quality and usability of the API.[3]

  • Physical Changes:

    • Caking and Clumping: The powder loses its fine, free-flowing nature, making it difficult to handle, weigh accurately, and ensure dose uniformity.[4]

    • Deliquescence: In high humidity, the salt can absorb so much water that it dissolves into a highly concentrated aqueous solution.

    • Polymorphic Transformation: Moisture can induce a change in the crystal structure (polymorph) or lead to the formation of a hydrate, a new crystalline solid containing water within its lattice.[5][6] These changes can drastically alter solubility, dissolution rate, and bioavailability.

  • Chemical Degradation:

    • Hydrolysis: The presence of water can facilitate the breakdown of the molecule, particularly if there are susceptible functional groups. While the primary amine and pyrimidine ring are relatively stable, associated impurities or formulation excipients may be less so.

    • Accelerated Degradation with Other Factors: Moisture can act as a plasticizer, increasing molecular mobility within the solid state and accelerating degradation reactions initiated by other factors like heat or light.[7]

  • Manufacturing and Analytical Issues:

    • Inaccurate Weighing: Weighing a hygroscopic sample in an uncontrolled environment means you are weighing both the compound and an unknown amount of water. This leads to errors in concentration for solutions and incorrect API-to-excipient ratios in formulations.

    • Poor Processability: Clumpy or wet powder can cause issues in manufacturing processes like powder milling, blending, and tablet compression.[4][8]

Q3: How can I visually identify a moisture-compromised sample?

A: While subtle moisture uptake may not be visible, significant contamination often presents clear signs:

  • Loss of "Fluffiness": The powder appears dense and may have lost its fine, particulate nature.

  • Clumping: The presence of soft or hard aggregates (lumps) in the powder.

  • Caking: The formation of a solid or semi-solid mass in the container.

  • Wet Appearance or Deliquescence: The powder may look damp, or in severe cases, will have turned into a liquid or slurry.

Any visual change from the initial appearance of a dry, free-flowing powder should be treated as a sign of potential moisture contamination.

Section 2: Troubleshooting Common Experimental Issues

This section provides a structured approach to diagnosing and solving problems that arise from the hygroscopic nature of the API.

Issue 1: My powder has caked and is difficult to weigh accurately.
  • Primary Cause: The powder has been exposed to ambient humidity above its critical relative humidity (cRH), the threshold at which it begins to absorb significant amounts of moisture.

  • Immediate Action:

    • Do not attempt to weigh in the open air. This will only exacerbate the problem and lead to highly inaccurate measurements.

    • Move the container immediately into a controlled, low-humidity environment, such as a nitrogen-purged glove box or a desiccator with an active desiccant (e.g., Drierite®, phosphorus pentoxide).

  • Troubleshooting Protocol:

    • Pre-Drying (for non-hydrate forms): If the material is known to be an anhydrous salt and thermally stable, a small portion can be dried under vacuum at a mild temperature (e.g., 40-50 °C) for several hours. Caution: Verify the thermal stability via TGA first to avoid degradation.

    • Weighing in a Controlled Environment: The most reliable method is to perform all handling and weighing operations inside a glove box with a controlled relative humidity, ideally below 20% RH.[9]

    • Rapid Weighing: If a controlled environment is unavailable, weigh the material as quickly as possible. Use a clean, dry spatula and have all equipment ready. Immediately reseal the container. Note that this method still introduces a degree of error.

Issue 2: My analytical results (e.g., HPLC purity, NMR assay) are inconsistent or show lower-than-expected purity.
  • Primary Cause: The calculated concentration of your analytical solutions is likely incorrect because a significant portion of the weighed mass is water, not API. For a compound that absorbs 5% water by mass, a solution prepared by weighing 10.0 mg is not 10.0 mg/mL but actually 9.5 mg/mL of the API.

  • Troubleshooting Workflow: The following diagram outlines the decision-making process to correct this issue.

troubleshooting_analytical start Inconsistent Analytical Results q1 Is the sample weight being corrected for water content? start->q1 action1 Determine Water Content (See Protocol 3.2 or 3.3) q1->action1 No degradation_check Are results still inconsistent after correction? q1->degradation_check Yes action2 Recalculate all solution concentrations using the corrected (dry) API mass. action1->action2 end_node Consistent Results action2->end_node degradation_check->end_node No degradation_path Investigate for chemical degradation. Use a freshly opened sample or re-purify material. degradation_check->degradation_path Yes

Caption: Troubleshooting workflow for inconsistent analytical results.

  • Corrective Action: Implement a routine procedure to determine the water content of your working batch of API using Karl Fischer titration. Use this percentage to apply a correction factor to all weighings for analytical preparations.

    • Corrected Mass = Weighed Mass × (1 - [Water Content as decimal])

Section 3: Core Protocols & Standard Operating Procedures

Adherence to standardized protocols is critical for mitigating the effects of hygroscopicity.

Standard Workflow for Handling and Storage

This workflow minimizes moisture exposure at every stage, from receiving the material to its use in experiments.

handling_workflow receive 1. Receive Material inspect 2. Inspect Packaging (Is it intact and sealed?) receive->inspect quarantine Quarantine & Report to Supplier inspect->quarantine No storage 3. Transfer to Long-Term Storage (Tightly sealed container inside a desiccator or low-RH cabinet) inspect->storage Yes use 4. Prepare for Use storage->use environment 5. Move to Controlled Environment (e.g., <20% RH Glove Box) use->environment dispense 6. Dispense Required Amount (Use dry tools, work quickly) environment->dispense reseal 7. Immediately & Tightly Reseal Primary Container dispense->reseal return_storage 8. Return to Long-Term Storage reseal->return_storage

Caption: Standard workflow for handling hygroscopic APIs.

Protocol: Quantitative Moisture Content by Volumetric Karl Fischer (KF) Titration

This method is the gold standard for accurately determining water content. It is a chemical titration specific to water and is less susceptible to interference from other volatile components compared to thermal methods.[10]

Principle: The Karl Fischer reagent reacts stoichiometrically with water. The endpoint is detected potentiometrically, and the volume of titrant used is proportional to the amount of water in the sample.

Methodology:

  • System Preparation:

    • Ensure the KF titrator vessel is clean, dry, and freshly filled with solvent (e.g., anhydrous methanol).

    • Condition the cell by running a pre-titration until a stable, low-drift endpoint is achieved. This removes any residual moisture from the vessel.

  • Titrant Standardization:

    • Accurately add a known amount of a certified water standard (e.g., sodium tartrate dihydrate or a commercial liquid standard) to the vessel.

    • Titrate to the endpoint.

    • Perform the standardization in triplicate. The relative standard deviation (RSD) should be <1%.

    • Calculate the titrant concentration (Titer, in mg H₂O/mL).

  • Sample Analysis:

    • Accurately weigh a suitable amount of the [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride sample (typically 50-100 mg, depending on expected water content) using an analytical balance.

    • Quickly transfer the sample into the KF vessel, ensuring minimal exposure to the atmosphere.

    • Titrate the sample to the endpoint.

    • Perform the analysis in duplicate or triplicate.

  • Calculation:

    • Water Content (%) = [(Volume of Titrant (mL) × Titer (mg/mL)) / Sample Weight (mg)] × 100

  • System Suitability:

    • The drift of the instrument should be stable and within the manufacturer's specifications before starting the analysis.

    • The RSD of the titrant standardization should meet the pre-defined criteria.

Protocol: Moisture Content by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is useful for determining total volatile content, which is often primarily water. This method is also referred to as Loss on Drying (LOD).[11]

Principle: The sample is heated in a controlled atmosphere. The mass loss at temperatures corresponding to the boiling point of water is attributed to moisture.

Methodology:

  • Instrument Setup:

    • Calibrate the TGA for mass and temperature according to the instrument manufacturer's protocol.

    • Select an appropriate sample pan (e.g., aluminum or ceramic).

  • Sample Preparation:

    • In a low-humidity environment, accurately weigh 5-10 mg of the sample directly into the TGA pan.

  • Analysis Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C) for 5-10 minutes.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the boiling point of water but below the decomposition temperature of the API (e.g., 120 °C). Note: The decomposition temperature must be determined from a preliminary TGA scan up to a high temperature (e.g., 300 °C).

    • Hold at the upper temperature until the mass stabilizes.

  • Data Analysis:

    • Determine the mass loss (%) in the temperature range corresponding to water evaporation (typically between 30 °C and 120 °C). This value represents the total volatile content.

Comparison of Analytical Methods
FeatureKarl Fischer (KF) TitrationThermogravimetric Analysis (TGA) / LOD
Specificity Specific to water.[10]Measures all volatiles that evaporate under the test conditions (water, residual solvents).[11]
Sensitivity High (can detect µg levels of water).Moderate, depends on balance sensitivity.
Sample Size Larger (50-100 mg).Smaller (5-10 mg).
Primary Use Accurate quantification of water content for assay correction and stability studies.Screening for total volatiles, identifying presence of hydrates, assessing thermal stability.
Key Limitation Requires specialized reagents; can be affected by side reactions with certain ketones or aldehydes.Not specific to water; can be misleading if other volatile solvents are present.

Section 4: Advanced Mitigation Strategies

When handling and storage protocols are insufficient, formulation and packaging strategies can be employed to protect the API.

Formulation Strategies

The goal of these strategies is to create a microenvironment around the API that limits its exposure to external moisture.

  • Co-processing with Hydrophobic Excipients: Blending or granulating the API with water-repellent excipients (e.g., magnesium stearate, certain types of cellulose) can physically shield the hygroscopic particles from moisture.[8]

  • Encapsulation/Coating:

    • Film Coating (for tablets): Applying a thin layer of a polymer that acts as a moisture barrier is a common and effective technique. Water-insoluble polymers like ethyl cellulose provide excellent protection.[2][8]

    • Microencapsulation: The API particles can be encapsulated within a protective shell using techniques like spray-drying. This is particularly useful for powdered formulations.[2]

  • Use of Desiccants within the Formulation: Incorporating an excipient that is more hygroscopic than the API (a "moisture scavenger") can provide preferential water uptake, thus protecting the API.

Packaging and Storage Environment

Proper packaging is the final and most critical barrier against moisture during shipping and long-term storage.

  • Primary Packaging:

    • Use containers made of impermeable materials like glass or high-density polyethylene (HDPE).

    • Ensure a tight seal, possibly with an induction-sealed liner, to prevent water vapor ingress.[8]

  • Use of Desiccants: Always include a suitably sized desiccant pouch (e.g., silica gel, molecular sieves) within the secondary packaging to absorb any moisture that penetrates the container or is present in the headspace.[4][12]

  • Controlled Environment Storage: Store the final packaged product in a climate-controlled warehouse with a consistently low relative humidity (<40% RH).[13][14]

By implementing the procedures and strategies outlined in this guide, researchers can effectively manage the challenges posed by the hygroscopicity of [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride, ensuring the integrity of the material and the reliability of their experimental results.

References

  • Lim, Z. R., et al. (2022). "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals." Pharmaceuticals. Available at: [Link]

  • Adam Equipment. (2022). "The Importance of Moisture Content Determination in Pharmaceuticals." Available at: [Link]

  • Prajapati, R., et al. (2024). "The impact of moisture on the stability and degradation of perovskites in solar cells." Materials Advances. Available at: [Link]

  • Wlodarski, K., et al. (2022). "Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances." Pharmaceutics. Available at: [Link]

  • Fountain, T., et al. (2022). "Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Smith, B. C. (2019). "Organic Nitrogen Compounds V: Amine Salts." Spectroscopy Online. Available at: [Link]

  • Salt Institute. "Safe and Sustainable Salt Storage." Available at: [Link]

  • Shchyolkina, A., et al. (2024). "Derivatives of Pyrimidine Nucleosides Affect Artificial Membranes Enriched with Mycobacterial Lipids." International Journal of Molecular Sciences. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 295763, 2-Methylpyrimidin-4-amine." Available at: [Link]

  • Lim, Z. R., et al. (2022). "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals." ResearchGate. Available at: [Link]

  • The Salt Box. (2025). "How to Store Salt Properly to Keep It Fresh." Available at: [Link]

  • Qualicaps. (2019). "An innovative drug delivery form for hygroscopic pharmaceutical drugs." Pharmaceutical Technology. Available at: [Link]

  • Al-Dhfyan, A., et al. (2024). "Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact." ResearchGate. Available at: [Link]

  • Kertes, A. S., & Kaufman, S. (1961). "Base strengths of amine-amine hydrochloride systems in toluene." Journal of Physical Chemistry.
  • Zhang, Y., et al. (2024). "Characterization, Solubility, and Hygroscopicity of BMS-817399." Organic Process Research & Development. Available at: [Link]

  • Pharma Innovation. (2025). "API Hygroscopicity." Available at: [Link]

  • Gillon, A. L., et al. (2008). "Influence of crystal packing on the solid-state desolvation of purine and pyrimidine hydrates." The Journal of Organic Chemistry. Available at: [Link]

  • PharmaInfo. (2013). "Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview." Available at: [Link]

  • Absortech. "Moisture protection for hygroscopic materials during transport." Available at: [Link]

  • ResearchGate. (2018). "Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts." Available at: [Link]

  • Carter, K. N., & Greenberg, M. M. (2001). "Direct measurement of pyrimidine C6-hydrate stability." Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Upperton Pharma Solutions. (2019). "Hard to Handle API Challenges." Available at: [Link]

  • MDPI. (2025). "2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors." Available at: [Link]

  • Beilstein Journals. (2022). "Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties." Available at: [Link]

  • Google Patents. (2009). "System and method for processing hygroscopic materials.
  • AZoM. (2019). "Moisture Analysis in the Pharmaceutical Industry." Available at: [Link]

  • SciSpace. (2021). "Impact of the particle mixing state on the hygroscopicity of internally mixed sodium chloride-ammonium sulfate single droplets." Available at: [Link]

  • Wang, L., et al. (2022). "Accurate Determination of Moisture Content in Flavor Microcapsules Using Headspace Gas Chromatography." Foods. Available at: [Link]

  • Labinsights. (2023). "Moisture Content Determination for Drug Formulation and Analysis." Available at: [Link]

  • Presto Group. "Complete Guide to Moisture Content Test & Its Importance." Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: [(2-Ethylpyrimidin-4-yl)methyl]amine vs. 2-Methylpyrimidin-4-yl Analogs in Targeted Drug Discovery

In modern medicinal chemistry, the selection of primary amine building blocks is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Pyrimidin-4-ylmethylamines are privileged scaff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the selection of primary amine building blocks is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Pyrimidin-4-ylmethylamines are privileged scaffolds, frequently utilized in the design of kinase inhibitors and epigenetic modulators, such as Nuclear Receptor Binding SET Domain Protein 2 (NSD2) degraders[1].

When optimizing a lead compound, a common structural dilemma involves choosing between a 2-methyl and a 2-ethyl substitution on the pyrimidine ring. This guide provides an objective, data-driven comparison of [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride and its 2-methyl analog , detailing the mechanistic trade-offs in steric bulk, metabolic stability, and target affinity.

Mechanistic Causality: The "Magic Methyl" vs. "Extended Ethyl" Effect

The transition from a hydrogen atom to an alkyl group can drastically alter a molecule's biological activity. The introduction of a methyl group—often termed the "magic methyl" effect—can enhance drug potency by displacing high-energy water molecules from hydrophobic pockets and restricting the conformational flexibility of the ligand[2]. However, extending this alkyl chain from methyl to ethyl introduces a new set of thermodynamic and pharmacokinetic variables.

  • Hydrophobic Contact and Desolvation: The 2-ethyl group increases the lipophilicity (LogP) of the scaffold. In targets where the pyrimidine ring sits adjacent to a solvent-exposed hydrophobic channel (e.g., the PWWP1 domain of NSD2), the ethyl group can project deeper into the pocket, maximizing van der Waals interactions and improving binding affinity[3].

  • Conformational Locking: The added steric bulk of the ethyl group restricts the rotation of adjacent bonds more severely than a methyl group. If this locked conformation matches the bioactive conformation, target affinity increases exponentially; if it clashes with the protein backbone, affinity drops precipitously[4].

  • Metabolic Liability: The primary drawback of the 2-ethyl substitution is its susceptibility to Cytochrome P450 (CYP)-mediated oxidation. The methylene carbon ( -CH2​- ) of the ethyl group is highly vulnerable to hydrogen abstraction, leading to rapid clearance. Conversely, the 2-methyl group is often metabolically stable due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens, which deactivate the methyl protons against oxidation[2].

SAR_Logic Start Pyrimidin-4-ylmethylamine Scaffold Methyl 2-Methyl Analog (Baseline) Start->Methyl R = -CH3 Ethyl 2-Ethyl Analog (Extended) Start->Ethyl R = -CH2CH3 Metab_M High Metabolic Stability Methyl->Metab_M Affinity_M Baseline Pocket Occupancy Methyl->Affinity_M Metab_E Vulnerable to CYP Oxidation Ethyl->Metab_E Affinity_E Enhanced Hydrophobic Contact Ethyl->Affinity_E

Fig 1: Divergent SAR logic and pharmacological trade-offs for 2-alkyl pyrimidine substitutions.

Quantitative Performance Comparison

To objectively compare these building blocks, we must evaluate their physicochemical properties. Both compounds are typically supplied as dihydrochloride salts to prevent the oxidation of the primary amine and to ensure high aqueous solubility during biological testing and synthetic handling.

Property[(2-Methylpyrimidin-4-yl)methyl]amine[(2-Ethylpyrimidin-4-yl)methyl]amine
Molecular Weight (Free Base) 123.16 g/mol 137.18 g/mol
Salt Form DihydrochlorideDihydrochloride
Δ cLogP (Relative) Baseline+0.50 units
Topological Polar Surface Area 51.8 Ų51.8 Ų
Steric Hindrance (A-value) ~1.70 kcal/mol~1.75 kcal/mol
Primary Metabolic Liability Low (Electron-deficient methyl)High (Benzylic-like -CH2​- oxidation)
Typical Synthetic Application Baseline pocket explorationHydrophobic channel extension
Self-Validating Experimental Protocols

To empirically validate the structural hypotheses discussed above, researchers must employ rigorous, self-validating assays. Below is the standard protocol for assessing the metabolic trade-offs of these analogs when incorporated into a lead compound.

Protocol: In Vitro Microsomal Stability Assay

Causality: This assay determines the intrinsic clearance ( CLint​ ) of the synthesized analogs. By comparing the degradation rates of the methyl vs. ethyl derivatives, we can quantify the exact metabolic penalty of the ethyl extension. The inclusion of high and low-clearance controls ensures the enzymatic system is fully active and prevents false-positive stability readings.

Step-by-Step Methodology:

  • Preparation of Test Compounds: Dissolve the synthesized pyrimidine derivatives (methyl and ethyl analogs) in DMSO to a 10 mM stock. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsomal Incubation: Pre-incubate the test compounds with Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) at a protein concentration of 0.5 mg/mL for 5 minutes at 37°C.

  • Enzymatic Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Time-Course Quenching: At specific time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (IS).

  • Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the disappearance of the parent compound over time.

  • Control Validation: Simultaneously run Verapamil (High Clearance Control) and Warfarin (Low Clearance Control). The assay is only valid if Verapamil shows rapid depletion ( T1/2​<15 min) and Warfarin remains stable ( T1/2​>60 min).

Workflow Step1 1. Compound Incubation (Test Cpd + HLM/MLM) Step2 2. Enzymatic Initiation (Add NADPH Cofactor) Step1->Step2 Step3 3. Time-Course Quenching (Cold Acetonitrile + IS) Step2->Step3 Step4 4. LC-MS/MS Quantification (Parent Disappearance) Step3->Step4 Control Internal Controls: Verapamil (High Clearance) Warfarin (Low Clearance) Control->Step1 Validate Assay

Fig 2: Self-validating workflow for profiling the metabolic stability of pyrimidine derivatives.

References
  • The Magic Methyl and Its Tricks in Drug Discovery and Development Molecules (via PMC) URL:[Link][2]

  • Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos Journal of Medicinal Chemistry (via PMC) URL:[Link][3]

  • Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Mechanism of drug-potency enhancement via methylation RSC Advances URL:[Link][4]

Sources

Comparative

Comparative Efficacy of[(2-Ethylpyrimidin-4-yl)methyl]amine Dihydrochloride in Kinase Inhibitor Design

In the highly competitive landscape of fragment-based drug discovery (FBDD), the pyrimidine scaffold is a privileged structure for targeting the ATP-binding hinge region of kinases. Among the vast library of available fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the highly competitive landscape of fragment-based drug discovery (FBDD), the pyrimidine scaffold is a privileged structure for targeting the ATP-binding hinge region of kinases. Among the vast library of available fragments, [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride (CAS 1332529-51-7) has emerged as a superior building block for designing highly selective ATP-competitive inhibitors targeting serine/threonine kinases (e.g., ERK1/2)[1], lipid kinases (e.g., PI3K)[2], and tyrosine kinases (e.g., BTK)[3].

This guide objectively compares the efficacy of the 2-ethyl substituted pyrimidine against its unsubstituted and 2-methyl alternatives, providing the mechanistic rationale and self-validating experimental protocols required to evaluate these compounds.

Mechanistic Rationale: The Superiority of the 2-Ethyl Substitution

When optimizing a kinase inhibitor, researchers must carefully balance binding affinity with physicochemical properties. The primary amine of [(2-ethylpyrimidin-4-yl)methyl]amine serves as a versatile synthetic handle for coupling to diverse core scaffolds, while the dihydrochloride salt ensures optimal aqueous solubility during in vitro screening[2].

However, the true efficacy of this fragment lies in the 2-ethyl substitution on the pyrimidine ring. The causality behind its superior performance is driven by three factors:

  • Gatekeeper Pocket Exploitation: The ATP binding site of many kinases features a small, hydrophobic pocket adjacent to the gatekeeper residue. An unsubstituted pyrimidine leaves this pocket empty, and a 2-methyl group only partially fills it. The 2-ethyl substitution provides optimal van der Waals contacts, significantly enhancing binding affinity without causing the steric clashes that a larger propyl group would induce[3].

  • Lipophilic Ligand Efficiency (LLE): The addition of the ethyl group expertly balances the desolvation penalty. It drives potency (lowering Kd​ ) at a rate that outpaces the increase in lipophilicity (cLogP), thereby improving LLE—a critical predictor of in vivo drug clearance and toxicity.

  • Residence Time Modulation: By fully occupying the adjacent hydrophobic pocket, the 2-ethyl group restricts the conformational flexibility of the inhibitor-kinase complex. This structural rigidification decreases the dissociation rate ( koff​ ) and prolongs target residence time, leading to sustained in vivo efficacy.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTPase) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 Target MEK->ERK Phosphorylation Nucleus Gene Transcription (Proliferation/Survival) ERK->Nucleus Translocation Inhibitor [(2-ethylpyrimidin-4-yl)methyl]amine Derived Inhibitor Inhibitor->ERK ATP-Competitive Hinge Binding

MAPK/ERK signaling pathway illustrating the targeted hinge-binding inhibition of ERK1/2.

Comparative Efficacy Data

The table below summarizes the quantitative performance of three pyrimidine-based fragments when coupled to a conserved ERK2 inhibitor core scaffold. The data clearly demonstrates the superior ligand efficiency of the 2-ethyl variant.

Fragment Modification IC50​ (nM) Kd​ (SPR, nM)Ligand Efficiency (LE)*Lipophilic Ligand Efficiency (LLE)**
Unsubstituted 450 ± 25380 ± 150.323.1
2-Methyl 85 ± 870 ± 50.384.2
2-Ethyl (Target) 12 ± 2 8 ± 1 0.41 5.5

*LE = kcal/mol per heavy atom. **LLE = pIC50​

  • cLogP. Values > 5.0 indicate highly favorable drug-like properties.

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They decouple standard IC50​ metrics from fundamental thermodynamic parameters.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Purpose: To determine the half-maximal inhibitory concentration ( IC50​ ) of the synthesized inhibitors in a high-throughput format[4].

Causality Check: We pre-incubate the kinase with the inhibitor before adding ATP. This is crucial because compounds with the 2-ethyl substitution often exhibit slow-binding kinetics (longer residence times). Without pre-incubation, the IC50​ would be artificially inflated due to immediate competition from ATP.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Note: Brij-35 detergent is mandatory as it prevents non-specific aggregation of lipophilic fragments, preventing false-positive inhibition.

  • Compound Dispensing: Dispense varying concentrations of the test compound (in 1% final DMSO) into a 384-well plate.

  • Enzyme Pre-incubation: Add the target kinase at a concentration predetermined to yield 20%–50% phosphorylation of the substrate[4]. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add a mixture of ATP (at its apparent Km​ ) and the ULight™-labeled peptide substrate. Note: Operating exactly at the Km​ ensures the assay is highly sensitive to competitive inhibitors. Excess ATP would mask the true potency of the compound.

  • Detection: After 60 minutes, terminate the reaction with EDTA and add the Europium-labeled anti-phospho antibody. Read the plate on a TRF-capable reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: To decouple the IC50​ into fundamental kinetic parameters ( Kd​ , kon​ , koff​ ) and validate the residence time extension provided by the 2-ethyl group.

Causality Check: Why use a Streptavidin (SA) chip instead of standard amine coupling? Amine coupling utilizes primary amines on the kinase surface, which can randomly orient the protein and potentially block the ATP-binding hinge region. By using a site-specifically biotinylated kinase on an SA chip, we ensure uniform orientation with a fully accessible active site.

Step-by-Step Methodology:

  • Surface Functionalization: Immobilize biotinylated kinase onto a Streptavidin (SA) sensor chip until a density of ~2000 RU is achieved.

  • Analyte Injection: Inject a concentration series (0.5 nM to 100 nM) of the [(2-ethylpyrimidin-4-yl)methyl]amine-derived inhibitor over the chip at a high flow rate (50 µL/min). Note: High flow rates are required to minimize mass transport limitations, ensuring accurate kon​ calculation.

  • Dissociation Phase: Flow running buffer (HEPES-buffered saline with 0.05% Tween-20 and 1% DMSO) for a minimum of 10 minutes to accurately capture the slow koff​ induced by the 2-ethyl group.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kinetic rate constants.

FBDD_Workflow Library Fragment Library (Pyrimidines) SPR SPR Screening (Identify Binders) Library->SPR Xray X-ray Crystallography (Binding Mode) SPR->Xray Kd < 1mM Optimization Hit-to-Lead Optimization (Add 2-ethyl group) Xray->Optimization Hinge Binding TR_FRET TR-FRET Assay (IC50 Validation) Optimization->TR_FRET SAR Analysis Lead Optimized Kinase Inhibitor TR_FRET->Lead IC50 < 10nM

Fragment-based drug discovery workflow for optimizing pyrimidine-based kinase inhibitors.

Sources

Validation

A Comparative Stability Analysis: [(2-ethylpyrimidin-4-yl)methyl]amine Dihydrochloride vs. its Free Base

A Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its stability, bioavailability, and manufacturability. This guide provides an in-depth comparative analysis of the stability of [(2-ethylpyrimidin-4-yl)methyl]amine as a dihydrochloride salt versus its free base form. While specific experimental data for this particular molecule is not publicly available, this guide synthesizes established principles of medicinal chemistry and pharmaceutical sciences to provide a robust framework for understanding the anticipated stability profiles. The insights and protocols presented herein are grounded in authoritative guidelines and scientific literature to empower researchers in making informed decisions during drug development.

The Rationale for Salt Formation: Enhancing Physicochemical Properties

Amines are a common functional group in many pharmaceutical compounds.[1][2][3] However, the free base form of an amine can present challenges such as poor aqueous solubility, lower melting points, and a higher propensity for degradation.[4][5] Conversion to a salt, typically a hydrochloride salt, is a widely employed strategy to mitigate these issues.[6] The protonation of the basic nitrogen atom to form an ammonium salt enhances polarity, which generally leads to increased water solubility and a more stable crystalline lattice.[4][7]

Key Stability-Related Physicochemical Properties: A Comparative Overview

The stability of a pharmaceutical compound is not a single property but rather a composite of its responses to various environmental factors. Here, we dissect the expected differences in key stability-related attributes between [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride and its free base.

Solubility

A fundamental determinant of bioavailability for orally administered drugs is aqueous solubility.[4] The free base of [(2-ethylpyrimidin-4-yl)methyl]amine, with its relatively nonpolar ethyl and pyrimidine groups, is anticipated to have limited water solubility. In contrast, the dihydrochloride salt, with two protonated amine centers, will be significantly more polar and is expected to exhibit substantially higher aqueous solubility.[7][8] This enhanced solubility is crucial for ensuring efficient dissolution in the gastrointestinal tract.[5]

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the air, can significantly impact the stability and handling of a drug substance.[9] While salt forms are generally less hygroscopic than their corresponding free bases, this is not a universal rule and depends on the specific crystalline structure.[10] However, the formation of a stable, crystalline hydrochloride salt often results in a less hygroscopic solid compared to the potentially amorphous or less crystalline free base.[10] Excessive moisture uptake can lead to physical changes in the solid, such as deliquescence, and can also accelerate chemical degradation by providing a medium for reactions to occur.

Thermal Stability

The thermal stability of a compound is indicative of its robustness to heat, which is a critical consideration during manufacturing processes such as drying and milling, as well as for storage. Amine salts typically have higher melting points and decomposition temperatures compared to their free base counterparts due to the strong ionic interactions in the crystal lattice.[1][7][11] The dihydrochloride salt of [(2-ethylpyrimidin-4-yl)methyl]amine is therefore expected to be more thermally stable than the free base.

Solid-State and Solution-State Chemical Stability

The chemical stability of a drug substance is its ability to resist chemical change or degradation over time. Common degradation pathways for amines include oxidation and reactions with excipients.[12][13] The free base, with its lone pair of electrons on the nitrogen atoms, is more susceptible to oxidative degradation. Protonation of the amines in the dihydrochloride salt form reduces this susceptibility by withdrawing electron density.[10] In solution, the stability is often pH-dependent. The salt form helps to maintain a lower pH in its microenvironment, which can be beneficial for stability.

Data Presentation: Illustrative Comparative Stability Profile

The following table presents a summary of the expected differences in the stability profiles of [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride and its free base. This data is illustrative and based on established principles of pharmaceutical chemistry.

Property[(2-ethylpyrimidin-4-yl)methyl]amine Dihydrochloride[(2-ethylpyrimidin-4-yl)methyl]amine Free BaseRationale for Expected Difference
Physical Appearance White to off-white crystalline solidOff-white to yellowish semi-solid or oilSalt formation typically leads to a more stable and crystalline solid form.[7]
Aqueous Solubility HighLowThe ionic nature of the dihydrochloride salt significantly enhances its interaction with polar water molecules.[4][8]
Melting Point Expected to be significantly higherExpected to be lowerStrong ionic forces in the salt's crystal lattice require more energy to overcome.[1][11]
Hygroscopicity (Weight gain at 80% RH) Low (<2%)Moderate to High (>5%)Crystalline salts are often less hygroscopic than their amorphous or less crystalline free base counterparts.[10]
Solid-State Stability (Purity after 6 months at 40°C/75% RH) >99%<95%The protonated amines in the salt form are less susceptible to oxidative and other degradation pathways.[10]
Solution-State Stability (pH 7.4, 24h) >99% remaining~97% remainingThe electron-withdrawing effect of protonation reduces the reactivity of the amine groups.
Major Degradation Products Minimal degradation expectedOxidative degradation products, potential for dimerization or reaction with impuritiesThe free amine is more susceptible to oxidation and other chemical reactions.[12]

Visualizing the Stability Assessment Workflow

The process of evaluating and comparing the stability of a salt form versus a free base can be systematically approached as illustrated in the following workflow diagram.

Stability Assessment Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Physicochemical Profiling cluster_2 Phase 3: Forced Degradation & Stability Studies cluster_3 Phase 4: Analysis & Decision Start API Synthesis [(2-ethylpyrimidin-4-yl)methyl]amine FreeBase Isolate Free Base Start->FreeBase SaltFormation Synthesize Dihydrochloride Salt Start->SaltFormation Solubility Aqueous Solubility (pH range) FreeBase->Solubility Hygroscopicity Hygroscopicity (DVS Analysis) FreeBase->Hygroscopicity Thermal Thermal Analysis (DSC/TGA) FreeBase->Thermal SaltFormation->Solubility SaltFormation->Hygroscopicity SaltFormation->Thermal ForcedDeg Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) Solubility->ForcedDeg Hygroscopicity->ForcedDeg Thermal->ForcedDeg ICHStability ICH Stability Testing (Long-term & Accelerated) ForcedDeg->ICHStability Analysis Analytical Testing (HPLC, LC-MS for purity & degradants) ICHStability->Analysis Decision Select Optimal Form for Development Analysis->Decision

Figure 1: A generalized workflow for the comparative stability assessment of a free base versus its salt form, from initial synthesis to the final selection for drug development.

Experimental Protocols for Stability Assessment

To ensure the generation of reliable and reproducible stability data, it is imperative to follow standardized protocols. The following methodologies are based on the International Council for Harmonisation (ICH) guidelines and common practices in the pharmaceutical industry.[14][15][16][17][18]

Protocol 1: Solid-State Stability Testing under ICH Conditions

Objective: To evaluate the chemical and physical stability of the solid forms of [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride and its free base under long-term and accelerated storage conditions.

Methodology:

  • Sample Preparation: Place approximately 100 mg of both the dihydrochloride salt and the free base into separate, appropriate containers (e.g., amber glass vials with inert stoppers).

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[16]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[16]

  • Time Points for Analysis:

    • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.[16]

    • Accelerated: 0, 1, 2, 3, and 6 months.

  • Analytical Testing: At each time point, analyze the samples for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Purity and Degradation Products: Utilize a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the parent compound and detect any degradation products.

    • Water Content: Determine the water content by Karl Fischer titration.

Protocol 2: Hygroscopicity Assessment

Objective: To determine the hygroscopic nature of both the dihydrochloride salt and the free base.

Methodology:

  • Dynamic Vapor Sorption (DVS):

    • Place 5-10 mg of the sample onto the DVS instrument's microbalance.

    • Equilibrate the sample at 0% relative humidity (RH).

    • Subject the sample to a pre-defined humidity program, typically a ramp from 0% to 90% RH and back down to 0% RH in 10% increments, at a constant temperature (e.g., 25°C).

    • Monitor the change in mass at each humidity step until equilibrium is reached.

  • Static Method (Desiccator Method):

    • Accurately weigh approximately 50 mg of the sample into a tared container.

    • Place the open container in a desiccator containing a saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of sodium chloride provides approximately 75% RH).[9]

    • Store the desiccator at a constant temperature (e.g., 25°C).

    • After a defined period (e.g., 24 or 48 hours), re-weigh the sample to determine the percentage of weight gain.

Protocol 3: Forced Degradation Studies

Objective: To identify potential degradation pathways and to develop and validate a stability-indicating analytical method.[12][19][20][21][22]

Methodology:

Subject solutions of both the dihydrochloride salt and the free base to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation (in solution): Heat the solution at 80°C for 48 hours.

  • Photostability: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[18]

For each condition, a control sample should be stored under ambient conditions. Analyze all stressed samples and controls by HPLC to identify and quantify degradation products.

Potential Degradation Pathway

A plausible degradation pathway for the free base of [(2-ethylpyrimidin-4-yl)methyl]amine, particularly under oxidative stress, is the oxidation of the primary amine.

Degradation Pathway FreeBase [(2-ethylpyrimidin-4-yl)methyl]amine (Free Base) C₇H₁₁N₃ OxidativeStress [O] (e.g., H₂O₂) FreeBase->OxidativeStress DegradationProduct Oxidized Product e.g., Imine or further degradation OxidativeStress->DegradationProduct

Figure 2: A simplified representation of a potential oxidative degradation pathway for the free base form.

Conclusion

The selection of a salt form is a pivotal step in drug development with far-reaching implications for the stability, manufacturability, and therapeutic efficacy of a drug product. Based on fundamental principles of chemistry and pharmaceutics, the dihydrochloride salt of [(2-ethylpyrimidin-4-yl)methyl]amine is anticipated to offer significant advantages in terms of aqueous solubility, thermal stability, and chemical stability when compared to its free base counterpart. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to make an evidence-based decision on the optimal form for further development. By systematically evaluating the physicochemical and stability properties of both the salt and free base, researchers can de-risk their development programs and enhance the likelihood of a successful and stable final drug product.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency.
  • Chemical Properties of Amines. Bases and Salt Formation. (2022, February 18). Chemistry LibreTexts.
  • ICH Q1A(R2) Guideline. (2010, February 2). ICH.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
  • What are the Applications of Amines in the Pharmaceutical Industry? (n.d.). Diplomata Comercial.
  • ICH guidelines for stability studies. (n.d.). Slideshare.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency.
  • Organic Nitrogen Compounds V: Amine Salts. (2019, September 1). Spectroscopy Online.
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (n.d.). MatheO.
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. (n.d.). Heriot-Watt University.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Sygnature Discovery.
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (n.d.). PMC.
  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. (n.d.). International CCS Knowledge Centre.
  • A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. (2021, January 4). ResearchGate.
  • How are amines used in medicine? (n.d.). Wuxi Weiheng Chemical Co., Ltd.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. University of Glasgow. Retrieved from [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.). PMC.
  • A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base. (n.d.). Benchchem.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). American Journal of Chemistry.
  • Difference between amino acid free base and its hydrochloride salt? (2018, August 14). ResearchGate.
  • Amino Acid Freebase vs. HCl Salt. (2017, June 30). Reddit.
  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs.
  • Difference between amino acid free base and its hydrochloride salt? (n.d.). ECHEMI.
  • A Comparative Analysis of Physicochemical Properties: 4-Phenylpiperidine Free Base vs. Hydrochloride Salt. (n.d.). Benchchem.
  • Why formulate drugs as HCl salts when HCl is in stomach acid? (2014, December 4). Chemistry Stack Exchange.
  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2016, January 23). ResearchGate.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave.
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2016, March 2). ResearchGate.
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015, August 28). Science Alert.
  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023, February 8). PMC.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI.
  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023, September 7). Pharmaoffer.com.
  • Synthesis, Self-Assembly, and Biological Activities of Pyrimidine-Based Cationic Amphiphiles. (2021, January 2). ACS Omega.
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013, June 15). PharmaInfo.

Sources

Comparative

A Senior Application Scientist's Guide to the Rigorous Validation of Small-Molecule Crystallographic Data for Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. The crystallographic data of small molecules, particularly active pharmaceutical ingredients (APIs), provide invaluable insights into their conformational preferences, intermolecular interactions, and potential binding modes with biological targets. However, the raw output from a crystallographic experiment is not infallible. A rigorous, multi-faceted validation process is essential to ensure the integrity and accuracy of the structural model. This guide provides an in-depth, experience-driven approach to the validation of small-molecule crystallographic data, using a representative pyrimidine derivative as a case study to illustrate the principles and protocols.

While specific crystallographic data for [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride is not publicly available, we will utilize the crystallographic data for 4-aminopyrimidine (CCDC: 233683) as a case study to demonstrate a robust validation workflow. This compound shares the core pyrimidine-amine motif, making it a relevant exemplar for this guide.

The Imperative of Validation: Beyond the R-factor

A low R-factor, while a necessary indicator of a good refinement, is not in itself sufficient to guarantee the correctness of a crystal structure. A host of potential issues, from incorrect space group assignment to subtle disorders, can be masked by a seemingly acceptable R-factor. A thorough validation process scrutinizes the crystallographic data from multiple angles, ensuring that the final model is not only consistent with the experimental data but also chemically and physically plausible.

Case Study: 4-aminopyrimidine (CCDC: 233683)

To provide a practical context for our validation protocols, we will refer to the crystallographic data of 4-aminopyrimidine.

ParameterValueSignificance
CCDC Number 233683A unique identifier for the crystallographic data in the Cambridge Structural Database.
Crystal System MonoclinicDescribes the basic symmetry of the unit cell.
Space Group P2₁/nDefines the symmetry operations that can be applied to the unit cell.
a (Å) 3.821(2)Unit cell dimension.
b (Å) 12.016(8)Unit cell dimension.
c (Å) 9.771(6)Unit cell dimension.
β (°) 97.49(4)Unit cell angle.
Volume (ų) 444.6(5)The volume of the unit cell.

This data will serve as our "validated" example throughout the following protocols.

The Validation Workflow: A Step-by-Step Guide

The validation of a crystal structure is a systematic process. The following workflow outlines the key stages, from initial data checks to the final assessment of the structural model.

Validation_Workflow cluster_0 Data Reception & Initial Checks cluster_1 Geometric & Structural Analysis cluster_2 Intermolecular & Packing Analysis cluster_3 Final Validation & Reporting A Receive Crystallographic Information File (CIF) B CIF Syntax & Completeness Check A->B C Geometric Plausibility (Bond Lengths, Angles) B->C D Twinning & Symmetry Analysis C->D E Analysis of Displacement Parameters (ADPs) D->E F Hydrogen Bond & Intermolecular Interaction Analysis E->F G Packing & Void Analysis F->G H Generate Validation Report (e.g., checkCIF) G->H I Address ALERTS & Finalize Model H->I

Caption: A generalized workflow for the validation of small-molecule crystallographic data.

Part 1: The Crystallographic Information File (CIF) - The Foundation of Validation

The CIF is a standard format for storing and exchanging crystallographic data, established by the International Union of Crystallography (IUCr).[1][2][3][4] A well-formed and complete CIF is the bedrock of a reliable validation process.

Protocol 1: CIF Syntax and Completeness Check

Objective: To ensure the CIF is syntactically correct and contains all mandatory data items for a complete structural report.

Methodology:

  • Utilize a CIF checking tool: The IUCr's checkCIF service is the gold standard for this purpose.[3][5][6] It can be accessed online or through software like PLATON.[7][8][9][10][11]

  • Upload the CIF: Submit the CIF file to the checkCIF server.

  • Review the initial report: The initial output will flag any syntax errors or missing mandatory data fields.

  • Address any errors: Common issues include missing experimental details (e.g., temperature, wavelength) or incorrectly formatted data. These should be corrected in the CIF.

Trustworthiness Check: A syntactically correct CIF ensures that the data can be read and interpreted consistently by various crystallographic software, preventing misinterpretation of the structural data.

Part 2: Is the Model Chemically Sensible? - Geometric Validation

This stage of validation assesses whether the determined atomic positions and connectivity result in a chemically plausible molecule.

Protocol 2: Geometric Plausibility Assessment

Objective: To verify that bond lengths, angles, and torsion angles are within expected ranges for the given chemical environment.

Methodology:

  • Software Tools: Programs like PLATON and the CCDC's Mogul tool are invaluable for this analysis.[7][8][9][10][11] Mogul compares the geometry of the experimental structure to a vast library of structures in the Cambridge Structural Database (CSD).[12]

  • Analysis of Bond Lengths and Angles: The software will flag any bond lengths or angles that deviate significantly from expected values.

  • Torsion Angle Analysis: For flexible molecules, it's crucial to assess whether the observed torsion angles correspond to low-energy conformations.

  • Chirality and Stereochemistry: For chiral molecules, ensure the absolute configuration is correctly assigned.

Expertise in Action: A statistically unusual bond length is not automatically an error. It could be a genuine electronic effect of the molecule's environment. The key is to investigate and provide a sound chemical justification if the feature is real.

Comparative Data: Geometric Parameters
Parameter"Good" Data (e.g., 4-aminopyrimidine)"Potentially Problematic" DataRationale for Concern
C-N bond in pyrimidine ring ~1.33 - 1.38 Å> 1.45 Å or < 1.25 ÅSignificant deviation from expected sp² C-N bond lengths.
C-C-N angle in ring ~120°< 110° or > 130°Indicates significant ring strain or a potential misassignment of atom types.
Amino group planarity Atoms are co-planarPyramidal geometryMay suggest an incorrect hybridization state or unmodeled disorder.

Part 3: Unveiling the Bigger Picture - Symmetry and Disorder

Mistakes in symmetry assignment and unmodeled disorder are common pitfalls in structure determination.

Protocol 3: Twinning and Symmetry Analysis

Objective: To detect missed symmetry in the crystal lattice and to identify and correctly model any twinning.

Methodology:

  • Symmetry Analysis: The PLATON software has a powerful algorithm (ADDSYM) to check for missed symmetry.[5][7][8][9][10][11]

  • Twinning Detection: Twinning can manifest as poor refinement statistics and unusual displacement parameters. Specific tests within crystallographic software can help identify the twin law.

  • Re-refinement: If missed symmetry or twinning is detected, the structure should be re-refined in the correct space group or with the appropriate twin law.

Trustworthiness Check: Correctly identifying the symmetry and twinning is crucial for an accurate determination of the molecular geometry and intermolecular interactions.

Protocol 4: Analysis of Atomic Displacement Parameters (ADPs)

Objective: To assess the reasonableness of the thermal ellipsoids (ADPs), which represent the vibration of atoms.

Methodology:

  • Visual Inspection: The ADPs should be visualized. They should generally be ellipsoidal and oriented in chemically reasonable directions.

  • Rigid Bond Test: The component of the ADPs along a bond should be similar for the two atoms involved.

  • Hirshfeld Test: This is a more rigorous test for the rigidity of bonds.

  • Non-positive Definite ADPs: The presence of non-positive definite ADPs is a serious red flag, indicating a fundamental problem with the model.

Expertise in Action: Unusually large or elongated ellipsoids can indicate unmodeled disorder, where an atom or group of atoms occupies multiple positions.

ADP_Analysis A Ellipsoidal Shape B Reasonable Anisotropy C Positive Definite D Spherical or Distorted E Highly Elongated F Non-Positive Definite

Sources

Safety & Regulatory Compliance

Safety

[(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride proper disposal procedures

Operational Guide: Proper Handling and Disposal of [(2-ethylpyrimidin-4-yl)methyl]amine Dihydrochloride [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride (CAS: 1332529-51-7) is a highly specialized pyrimidine derivati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal of [(2-ethylpyrimidin-4-yl)methyl]amine Dihydrochloride

[(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride (CAS: 1332529-51-7) is a highly specialized pyrimidine derivative utilized extensively as a building block in pharmaceutical synthesis and drug development[1]. Because it is an amine hydrochloride salt containing a nitrogen-rich heterocyclic ring, its disposal requires strict adherence to environmental and safety protocols. Improper disposal risks the release of toxic combustion byproducts—specifically nitrogen oxides (NOx) and hydrogen chloride (HCl)[2][3].

This guide provides researchers and EHS (Environment, Health, and Safety) professionals with a self-validating, step-by-step operational framework for the safe handling, spill containment, and terminal disposal of this compound.

Chemical Profiling & Causality of Hazards

Understanding the physicochemical nature of[(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride is critical for designing an effective disposal strategy. The compound features a basic pyrimidine ring and a primary amine, stabilized by two equivalents of hydrochloric acid.

  • Acidity & Corrosivity: Upon dissolution in water or contact with ambient moisture, the dihydrochloride salt dissociates, creating a highly acidic environment. This necessitates its classification as a potentially corrosive waste stream (similar to EPA D002 characteristic waste) if it enters an aqueous phase[4].

  • Thermal Decomposition (Combustion Causality): The high nitrogen content (three nitrogen atoms per molecule) and the presence of chloride ions dictate its combustion profile. Incineration without proper scrubbing mechanisms will release corrosive HCl gas and toxic NOx[2][5].

Table 1: Quantitative Hazard & Property Profile

Property / MetricValue / ClassificationOperational Implication
Chemical Formula C7H11N3 · 2HClHigh nitrogen and chlorine content dictates specific incineration parameters.
Physical State Solid (Powder/Crystalline)Risk of aerosolization; mandates dry cleanup procedures to prevent inhalation.
Aqueous pH (est.) Acidic (< 4.0)Corrosive to metals; requires chemical neutralization prior to any surface washing.
Combustion Byproducts CO, CO2, NOx, HClMandates incineration in a facility equipped with alkaline scrubbers and SCR units[4].

Pre-Disposal Logistics and Spill Containment

Before terminal disposal, laboratory personnel must be equipped to handle accidental releases. The causality behind this specific spill response protocol is to minimize dust generation (which poses an immediate inhalation hazard) and to neutralize the acidic nature of the salt before it can damage surfaces or react with other chemicals[6].

Protocol 1: Dry-Sweep and Neutralization Workflow

  • Isolate and Assess: Evacuate non-essential personnel. Ensure local exhaust ventilation (e.g., fume hoods or ambient scrubbers) is active.

  • Don PPE: Equip a HEPA-filtered respirator (N95 or P100), nitrile gloves, and chemical-resistant goggles.

  • Dry Collection: Using non-sparking tools, carefully sweep the solid into a compatible, sealable container. Do not apply water initially , as this will dissolve the salt, spread the acidic contamination, and potentially degrade the floor finishing[5][6].

  • Chemical Neutralization: Treat the spill surface with a dilute, mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual hydrochloride[5].

  • System Validation (pH Verification): Use pH test strips on the neutralized surface to confirm a pH of 7.0–8.0 before final water rinsing. This self-validating step ensures no residual corrosive hazard remains.

SpillContainment Step1 1. Spill Detected Isolate Area & Assess Step2 2. Don Appropriate PPE (HEPA Respirator, Nitrile) Step1->Step2 Step3 3. Dry Sweep Collection (Avoid Dust Generation) Step2->Step3 Step4 4. Surface Neutralization (Apply 5% NaHCO3) Step3->Step4 Step5 5. pH Verification (Confirm pH 7.0 - 8.0) Step4->Step5 Step6 6. Terminal Packaging (Halogenated Waste Bin) Step5->Step6

Workflow for the containment and neutralization of amine hydrochloride spills.

Terminal Disposal & Incineration Protocols

The most environmentally sound and legally compliant method for disposing of [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride is high-temperature incineration[3][5].

Protocol 2: Waste Segregation and Incineration

  • Waste Segregation: Categorize the solid waste as Halogenated Organic Waste . Although the parent molecule is a non-halogenated pyrimidine, the two equivalents of chloride in the dihydrochloride salt require the waste to be processed by incinerators capable of handling halogenated streams. Mixing this with non-halogenated waste can severely damage incinerator linings due to unexpected HCl formation[4].

  • Packaging: Seal the collected waste in high-density polyethylene (HDPE) containers. Label clearly with: "Hazardous Waste - Toxic Solid, Organic, N.O.S. (Contains Pyrimidine Amine Hydrochloride)"[2].

  • Incineration Execution: Transfer the waste to a licensed hazardous waste disposal facility. The facility must utilize an incinerator equipped with the following:

    • Primary Chamber: Operating at >850°C to volatilize and combust the organic material.

    • Secondary Chamber (Afterburner): Operating at >1100°C with a minimum 2-second residence time to ensure complete destruction of the highly stable pyrimidine ring.

    • Flue Gas Treatment: Must include an alkaline wet scrubber (using NaOH or Ca(OH)2) to neutralize the generated HCl gas, and a Selective Catalytic Reduction (SCR) unit to reduce NOx emissions back to diatomic nitrogen (N2)[3][4].

Regulatory Compliance (EHS)

Under EPA and RCRA guidelines, while this specific compound may not be explicitly P- or U-listed, its disposal is governed by its characteristic properties. If disposed of in an aqueous solution, it triggers the D002 (Corrosivity) characteristic[4]. Furthermore, the Clean Air Act mandates that the incineration of nitrogenous and halogenated compounds must strictly control the release of criteria pollutants (NOx) and hazardous air pollutants (HCl), making the use of unscrubbed, standard laboratory incinerators strictly prohibited[3].

References

  • Cohizon Life Sciences. "2,4,5,6-TETRACHLOROPYRIMIDINE". cohizon.com. URL:[Link]

  • NCBI Bookshelf. "PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Hexamethylene Diisocyanate". nih.gov. URL:[Link]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling [(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical building blocks like [1] requires precision and a deep understanding of chemical behavior. Frequently utilized in drug discovery for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical building blocks like [1] requires precision and a deep understanding of chemical behavior. Frequently utilized in drug discovery for synthesizing biologically active pyrimidine derivatives, its dihydrochloride salt form presents specific handling challenges that necessitate rigorous, self-validating safety protocols.

This guide provides the mechanistic rationale, personal protective equipment (PPE) requirements, and step-by-step operational workflows necessary to handle this compound safely and effectively.

Mechanistic Toxicology & Risk Assessment

To understand why specific PPE is required, we must analyze the compound's molecular behavior. As an amine dihydrochloride salt, this compound is highly hygroscopic and water-soluble. When the powder contacts the aqueous environment of human perspiration, tear films, or mucosal membranes, it undergoes rapid dissolution and dissociation.

This process releases two equivalents of hydrochloric acid (HCl) per molecule, causing a precipitous, localized drop in pH. This mechanism is responsible for the acute tissue irritation universally observed with amine hydrochlorides ([2]). Furthermore, the pyrimidine-amine core is biologically active, meaning systemic absorption must be strictly prevented.

According to the Globally Harmonized System (GHS), similar amine hydrochlorides are classified with the following hazards:

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity - Single Exposure (Category 3, respiratory tract irritation) ([3], [4]).

Personal Protective Equipment (PPE) Matrix

The following table summarizes the mandatory PPE required for handling this compound, grounded in mechanistic causality.

Hazard / Exposure RouteRecommended PPEMechanistic Rationale
Dermal (Skin) Double Nitrile Gloves (≥0.11 mm), Fire-resistant Lab CoatNitrile provides an excellent barrier against polar organic salts and prevents localized acid burns from moisture-induced dissociation. Double-gloving ensures a fail-safe barrier ([5]).
Ocular (Eyes) Indirect-Vented Chemical Splash Goggles (ANSI Z87.1)Protects against airborne dust particles and accidental splashes during dissolution. Indirect vents prevent vapor ingress while mitigating fogging ([6]).
Inhalation (Lungs) Fume Hood (Face velocity 80-100 fpm) or N95 RespiratorThe fine powder can easily become aerosolized during weighing. Inhalation leads to acute respiratory tract irritation due to HCl release in the mucosal lining ([7],[4]).
Footwear Closed-toe, non-porous shoesPrevents dermal exposure in the event of a dropped vial or spilled solution ([5]).

Operational Workflow: Handling & Weighing Protocol

To ensure scientific integrity and safety, the following self-validating protocol must be strictly adhered to. Every step is designed to mitigate specific physical and chemical risks associated with amine salts.

Step 1: Environmental Preparation
  • Fume Hood Validation : Verify the chemical fume hood is operational. Place all equipment at least six inches inside the sash to prevent eddy currents from pulling aerosolized powder into your breathing zone ([8]).

  • Workspace Segregation : Clear the area of incompatible materials. Amine hydrochlorides must never be weighed adjacent to strong bases or strong oxidizers, which can trigger exothermic free-base liberation or hazardous degradation ([9]).

Step 2: PPE Donning
  • Glove Inspection : Inspect nitrile gloves for micro-tears. Don two pairs to establish a primary and secondary barrier[5].

  • Body Protection : Put on chemical splash goggles and a fully buttoned lab coat[5].

Step 3: Precision Weighing
  • Static Mitigation : Place an anti-static weighing boat on the analytical balance. Causality: Amine hydrochloride powders accumulate static charge easily, causing the powder to repel from the spatula and aerosolize, drastically increasing inhalation risk.

  • Transfer : Use a grounded, stainless-steel spatula to transfer the[(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride[1].

  • Moisture Exclusion : Seal the stock container immediately. Causality: Prolonged atmospheric exposure leads to moisture absorption (hygroscopy), which not only degrades the reagent but introduces significant errors in stoichiometric calculations ([10]).

Step 4: Dissolution
  • Transfer : Move the pre-weighed powder to the reaction vessel.

  • Solvent Addition : Add the selected solvent slowly to manage any mild heat of dissolution, ensuring the vessel is properly vented.

HandlingWorkflow A 1. Hazard Assessment & Fume Hood Verification B 2. PPE Donning (Nitrile, Goggles, Lab Coat) A->B C 3. Reagent Transfer & Anti-Static Weighing B->C D 4. Primary Operation (Dissolution/Reaction) C->D E 5. Workstation Decon (Alkaline Wipe-down) D->E F 6. Waste Segregation & PPE Doffing E->F

Operational workflow for handling amine dihydrochloride salts.

Decontamination & Disposal Plan

A robust disposal plan is critical for laboratory safety and environmental compliance, adhering to foundational guidelines such as [11].

Spill Response (Solid Powder)
  • Initial Containment : Do NOT use water initially; water will dissolve the salt and exponentially increase the surface area of the acidic hazard.

  • Dust Suppression : Control personal contact by utilizing dry clean-up procedures to avoid generating airborne dust ([12]).

  • Physical Removal : Carefully sweep the bulk material into a designated hazardous waste container using a dedicated scoop or dustpan[12].

  • Chemical Neutralization : Wipe the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual HCl equivalents. Validate the decontamination by checking the surface moisture with pH indicator strips (target pH 7) ([13]).

Waste Disposal
  • Segregation : Segregate[(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride waste from incompatible chemicals[9].

  • Labeling : Label the waste container clearly as "Halogenated Organic Amine Salt Waste."

  • PPE Disposal : Dispose of all contaminated PPE (outer gloves, weigh boats) in solid hazardous waste bins, fully compliant with institutional and[14].

References

  • Title: Personal Protective Equipment Requirements for Laboratories Source: Environmental Health and Safety, NC State University URL: [Link]

  • Title: School Chemistry Laboratory Safety Guide Source: Consumer Product Safety Commission (CPSC) URL: [Link]

  • Title: A framework for personal protective equipment use in laboratories Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Key Elements of an OSHA Compliant Laboratory Safety Management Program Source: YMAWS URL: [Link]

  • Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide Source: Lab Manager URL: [Link]

  • Title: Chemical Hygiene Plan (Prudent Practices in the Laboratory) Source: USDA ARS URL: [Link]

  • Title: Appendix 1 - Environmental Health & Safety (Chemical Incompatibilities) Source: University of Rochester URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[(2-ethylpyrimidin-4-yl)methyl]amine dihydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.